molecular formula C35H34ClN7O3S2 B1679676 PF-03715455 CAS No. 1056164-52-3

PF-03715455

货号: B1679676
CAS 编号: 1056164-52-3
分子量: 700.3 g/mol
InChI 键: VGEXRDWWPSGZDH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-03715455 has been used in trials studying the treatment of Asthma, Pulmonary Disease, Chronic Obstructive, and Chronic Obstructive Pulmonary Disease (COPD).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

属性

IUPAC Name

1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34ClN7O3S2/c1-35(2,3)30-19-32(43(41-30)23-12-14-27(45)26(36)18-23)38-34(46)37-20-22-8-4-6-10-28(22)48-24-13-15-31-39-40-33(42(31)21-24)25-9-5-7-11-29(25)47-17-16-44/h4-15,18-19,21,44-45H,16-17,20H2,1-3H3,(H2,37,38,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEXRDWWPSGZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2SC3=CN4C(=NN=C4C5=CC=CC=C5SCCO)C=C3)C6=CC(=C(C=C6)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34ClN7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147214
Record name PF-03715455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056164-52-3
Record name PF-03715455
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056164523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03715455
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03715455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03715455
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TJ631J0KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-3758309, a Potent p21-Activated Kinase 4 (PAK4) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: The initial query requested information on PF-03715455. However, publicly available scientific literature indicates that this compound is a p38 MAP kinase inhibitor investigated for respiratory diseases with development being discontinued.[1][2] In contrast, PF-3758309 is a well-characterized, potent p21-activated kinase 4 (PAK4) inhibitor with a substantial body of research related to its anti-cancer properties, aligning with the technical depth of the query. This guide will, therefore, focus on the mechanism of action of PF-3758309.

Introduction

PF-3758309 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[3][4] Developed by Pfizer, it has demonstrated significant preclinical activity against a range of cancer cell lines and in in-vivo tumor models.[5][6] PAK4 is a serine/threonine kinase that is a key downstream effector of the Rho GTPase, Cdc42.[7][8] It is frequently overexpressed in various human cancers and plays a crucial role in regulating cell motility, proliferation, survival, and cytoskeletal organization.[3][8][9] The aberrant activation of PAK4 signaling is implicated in oncogenesis and metastasis, making it an attractive target for cancer therapy.[6][9] PF-3758309 was identified through high-throughput screening and structure-based drug design as a potent inhibitor of PAK4 and other PAK isoforms.[5]

Core Mechanism of Action

PF-3758309 exerts its therapeutic effects by directly binding to the ATP-binding pocket of PAK4, thereby preventing the phosphorylation of its downstream substrates. This inhibition of PAK4 kinase activity disrupts multiple oncogenic signaling pathways, leading to a cascade of anti-cancer effects, including the induction of apoptosis, inhibition of cell proliferation and anchorage-independent growth, and remodeling of the cytoskeleton.[4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data for PF-3758309, demonstrating its potency and selectivity.

Table 1: Biochemical Potency of PF-3758309 against PAK Isoforms

TargetKd (nM)Ki (nM)IC50 (nM)
PAK42.718.7-
PAK1-13.7-
PAK5-18.1-
PAK6-17.1-
PAK2--190
PAK3--99

Data sourced from MedChemExpress and Murray et al., 2010.[4][5]

Table 2: Cellular Activity of PF-3758309

AssayCell LineIC50 (nM)
Inhibition of GEF-H1 Phosphorylation-1.3
Anchorage-Independent GrowthHCT1160.24
Anchorage-Independent Growth (Average)Panel of 20 tumor cell lines4.7
Cellular ProliferationA54920
Anchorage-Independent GrowthA54927

Data sourced from Murray et al., 2010 and MedChemExpress.[4][5]

Table 3: In Vivo Efficacy of PF-3758309

Tumor ModelDosing RegimenTumor Growth Inhibition (TGI)
HCT116 Xenograft7.5-30 mg/kg, p.o., twice dailyStatistically significant
A549 Xenograft7.5-30 mg/kg, p.o., twice dailyStatistically significant
Adult T-cell Leukemia (ATL) Xenograft12 mg/kg, daily87%

Data sourced from MedChemExpress and Chung et al., 2019.[4][6]

Signaling Pathways Modulated by PF-3758309

PF-3758309, through its inhibition of PAK4, modulates several critical signaling pathways implicated in cancer progression.

Diagram 1: Simplified PAK4 Signaling Pathway and the Point of Inhibition by PF-3758309

PAK4_Signaling Cdc42 (GTP-bound) Cdc42 (GTP-bound) PAK4 PAK4 Cdc42 (GTP-bound)->PAK4 Activates Downstream Substrates Downstream Substrates PAK4->Downstream Substrates Phosphorylates PF-3758309 PF-3758309 PF-3758309->PAK4 Inhibits

Caption: PF-3758309 inhibits PAK4 activation by Cdc42.

Key downstream pathways affected by PAK4 inhibition include:

  • Cytoskeletal Dynamics and Cell Motility: PAK4 phosphorylates and activates LIM kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, a key actin-depolymerizing factor.[10][11] Inhibition of this pathway by PF-3758309 leads to cytoskeletal remodeling and a reduction in cell motility and invasion.[5] PAK4 also phosphorylates GEF-H1, a RhoA-specific guanine nucleotide exchange factor, and integrin β5, further impacting cell adhesion and migration.[5][8]

  • Cell Proliferation and Survival: PAK4 promotes cell cycle progression by upregulating cyclins D1 and E.[10][11] It also promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad and activating the PI3K/Akt and MEK/ERK pathways, which in turn can activate NF-κB.[10][11] PF-3758309-mediated inhibition of PAK4 can thus lead to cell cycle arrest and apoptosis.[5]

  • Gene Expression: PAK4 can phosphorylate and activate transcription factors such as β-catenin, leading to the expression of genes involved in proliferation and survival.[11]

Diagram 2: Downstream Effects of PAK4 Inhibition by PF-3758309

Downstream_Effects cluster_pak4 PAK4 Inhibition by PF-3758309 cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes PAK4_Inhibited Inhibited PAK4 LIMK1_Cofilin LIMK1/Cofilin Pathway PAK4_Inhibited->LIMK1_Cofilin Inhibits PI3K_Akt PI3K/Akt Pathway PAK4_Inhibited->PI3K_Akt Inhibits MEK_ERK MEK/ERK Pathway PAK4_Inhibited->MEK_ERK Inhibits Motility Decreased Motility LIMK1_Cofilin->Motility Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation MEK_ERK->Proliferation

Caption: Inhibition of PAK4 by PF-3758309 affects multiple signaling pathways.

Experimental Protocols

The characterization of PF-3758309's mechanism of action involves a variety of biochemical and cell-based assays. Below are generalized protocols for key experiments.

1. Biochemical Kinase Assay (for determining Ki and IC50)

  • Objective: To measure the direct inhibitory effect of PF-3758309 on the enzymatic activity of purified PAK4.

  • Principle: A typical assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated substrate is then quantified.

  • General Protocol:

    • Recombinant human PAK4 enzyme is incubated with varying concentrations of PF-3758309 in a kinase assay buffer.

    • A specific peptide substrate for PAK4 and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated peptide is separated from the unreacted ATP (e.g., via filtration and washing).

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • Data are plotted as percent inhibition versus inhibitor concentration to determine the IC50. Ki values are calculated using the Cheng-Prusoff equation.

2. Cell-Based Phosphorylation Assay (e.g., Inhibition of GEF-H1 Phosphorylation)

  • Objective: To determine the potency of PF-3758309 in inhibiting PAK4 activity within a cellular context.

  • Principle: This assay measures the phosphorylation of a known downstream substrate of PAK4 (e.g., GEF-H1) in cells treated with the inhibitor.

  • General Protocol:

    • Cancer cells (e.g., HCT116) are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of PF-3758309 for a specified duration.

    • Cells are lysed, and protein concentrations are determined.

    • The levels of phosphorylated GEF-H1 (pGEF-H1) and total GEF-H1 are measured using a specific immunoassay, such as an ELISA or Western blotting with phospho-specific antibodies.

    • The ratio of pGEF-H1 to total GEF-H1 is calculated for each inhibitor concentration.

    • IC50 values are determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

Diagram 3: Experimental Workflow for Cellular Phosphorylation Assay

Experimental_Workflow Cell_Seeding Seed Cells Inhibitor_Treatment Treat with PF-3758309 Cell_Seeding->Inhibitor_Treatment Cell_Lysis Lyse Cells Inhibitor_Treatment->Cell_Lysis Immunoassay Western Blot / ELISA for pGEF-H1 Cell_Lysis->Immunoassay Data_Analysis Analyze and Calculate IC50 Immunoassay->Data_Analysis

Caption: Workflow for assessing intracellular target inhibition.

3. Anchorage-Independent Growth Assay (Soft Agar Assay)

  • Objective: To assess the effect of PF-3758309 on the transformed phenotype of cancer cells.

  • Principle: Cancer cells, unlike normal cells, can grow and form colonies in a semi-solid medium (soft agar), a hallmark of tumorigenicity.

  • General Protocol:

    • A base layer of agar mixed with cell culture medium is allowed to solidify in multi-well plates.

    • A top layer of agar containing a suspension of cancer cells (e.g., HCT116) and varying concentrations of PF-3758309 is added.

    • The plates are incubated for an extended period (e.g., 2-3 weeks) to allow for colony formation.

    • Colonies are stained (e.g., with crystal violet) and counted either manually or using an automated colony counter.

    • The number of colonies in treated wells is compared to untreated controls to determine the IC50 for inhibition of anchorage-independent growth.

Conclusion

PF-3758309 is a potent and selective inhibitor of PAK4 that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action is centered on the direct inhibition of PAK4 kinase activity, leading to the disruption of key signaling pathways that control cell proliferation, survival, and motility. The comprehensive characterization of its biochemical and cellular effects provides a strong rationale for the continued investigation of PAK4 inhibitors as a therapeutic strategy in oncology.

References

An In-Depth Technical Guide to PF-03715455: A p38 MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-03715455 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), an enzyme that plays a critical role in the cellular response to stress and inflammation. Developed as an inhaled therapeutic agent, this compound showed promise in preclinical models for the treatment of chronic obstructive pulmonary disease (COPD) by targeting the underlying inflammatory processes. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. Despite its promising preclinical profile, the clinical development of this compound for COPD was discontinued. This document serves as a valuable resource for researchers in the fields of kinase inhibitors, anti-inflammatory drug discovery, and respiratory diseases.

Introduction to p38 MAP Kinase and its Role in Inflammation

The p38 MAP kinase signaling pathway is a crucial mediator of cellular responses to a wide array of external stressors, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as environmental stresses such as oxidative stress and UV radiation.[1][2][3] Activation of the p38 MAPK pathway leads to a cascade of downstream signaling events, culminating in the phosphorylation of various protein kinases and transcription factors.[2][4] This, in turn, regulates the production of pro-inflammatory cytokines and other mediators, making the p38 MAPK pathway a key player in the inflammatory response.[1][3] Consequently, inhibition of p38 MAPK has been a major focus for the development of novel anti-inflammatory therapies for a range of diseases, including chronic inflammatory conditions.[5]

This compound: Mechanism of Action and Preclinical Profile

This compound is a potent, small-molecule inhibitor that targets the p38 MAP kinase. It exhibits selectivity for the p38α and p38β isoforms, which are the primary isoforms involved in the inflammatory cascade.[6][7] By binding to the ATP-binding pocket of the p38 enzyme, this compound prevents its activation and subsequent phosphorylation of downstream targets, thereby effectively blocking the inflammatory signaling cascade.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Parameter Value Assay/Model Reference
IC50 (p38α) 0.88 nMBiochemical Assay[6][7]
IC50 (p38β) 23 nMBiochemical Assay[6][7]
IC50 (LPS-induced TNFα production) 1.7 nMHuman Whole Blood[6]

Table 1: In Vitro Potency of this compound

Parameter Value Species Reference
Volume of Distribution (Vss) 0.19 L/kgRat[6]
Half-life (T1/2) 1 hourRat[6]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Model Dose Effect Reference
Dog Segmental LPS Challenge 1 mg (inhaled)48% inhibition of neutrophilia[9]
Mouse Tobacco Smoke Exposure 100 ug/kg (intranasal)67% inhibition of BAL neutrophilia[10]
IL-1 induced IL-8 production in human PBMC (in the presence of cigarette smoke condensate) Not specifiedMaintained high efficacy (81% inhibition)[9]

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory signaling cascade. External stimuli activate a series of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, resulting in the production of inflammatory mediators.

p38_pathway ext_stimuli Inflammatory Stimuli (e.g., LPS, IL-1β, TNF-α) mapkkk MAPKKK (e.g., TAK1, ASK1) ext_stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->downstream inflammation Inflammatory Response (e.g., Cytokine Production) downstream->inflammation pf03715455 This compound pf03715455->p38

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines a typical workflow for determining the in vitro potency of a p38 MAPK inhibitor like this compound.

kinase_assay_workflow prep Prepare Reagents: - Recombinant p38 MAPK enzyme - Kinase assay buffer - Substrate (e.g., ATF2) - ATP - this compound (serial dilutions) plate Plate Setup: - Add this compound dilutions to wells - Add p38 MAPK enzyme prep->plate incubate Pre-incubation: Allow inhibitor to bind to the enzyme plate->incubate reaction Initiate Kinase Reaction: Add ATP and substrate mixture incubate->reaction stop Stop Reaction reaction->stop detect Detect Kinase Activity: (e.g., measure substrate phosphorylation) stop->detect analyze Data Analysis: Calculate IC50 value detect->analyze

Caption: A generalized workflow for an in vitro p38 MAP kinase inhibition assay.

Detailed Experimental Protocols

In Vitro p38α MAP Kinase Inhibition Assay

This protocol is a representative method for determining the IC50 value of an inhibitor against p38α MAPK.

Materials:

  • Recombinant active p38α MAPK enzyme

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate: Activating Transcription Factor 2 (ATF2)

  • Adenosine triphosphate (ATP)

  • This compound (or other test compound)

  • 96-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. A typical starting concentration range for screening is 10 µM to 0.1 nM.

  • In a 96-well plate, add 5 µL of the serially diluted this compound, a positive control inhibitor (e.g., SB203580), or vehicle (DMSO) to the appropriate wells.

  • Add 10 µL of diluted p38α MAPK enzyme to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the ATF-2 substrate and ATP to each well.

  • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent (e.g., by measuring luminescence to quantify ADP production).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

LPS-Induced TNFα Production in Human Whole Blood

This ex vivo assay assesses the ability of an inhibitor to suppress cytokine production in a physiologically relevant matrix.

Materials:

  • Fresh human whole blood from healthy volunteers

  • Lipopolysaccharide (LPS)

  • This compound (or other test compound)

  • RPMI 1640 medium

  • 96-well culture plates

  • TNFα ELISA kit

Procedure:

  • Prepare dilutions of this compound in RPMI 1640 medium.

  • In a 96-well plate, add 20 µL of the this compound dilutions or vehicle control.

  • Add 160 µL of fresh human whole blood to each well.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

  • Add 20 µL of LPS solution (final concentration of 100 ng/mL) to each well to stimulate TNFα production.

  • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the blood cells.

  • Collect the plasma supernatant.

  • Measure the concentration of TNFα in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value for the inhibition of TNFα production.[6]

In Vivo Mouse Model of Tobacco Smoke-Induced Lung Inflammation

This in vivo model evaluates the efficacy of an anti-inflammatory agent in a setting that mimics key features of COPD.[10]

Animals:

  • Male BALB/c mice (or other appropriate strain)

Materials:

  • Tobacco smoke exposure system

  • This compound (formulated for intranasal administration)

  • Saline (vehicle control)

  • Reagents for bronchoalveolar lavage (BAL) and cell counting

Procedure:

  • Acclimatize mice to the housing conditions for at least one week.

  • Expose mice to tobacco smoke (e.g., from research-grade cigarettes) for a specified duration (e.g., 11 consecutive days). A control group is exposed to room air.

  • One hour prior to each tobacco smoke exposure, administer this compound (e.g., 100 µg/kg) or vehicle control via intranasal instillation.

  • At the end of the exposure period (e.g., on day 12), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.

  • Determine the total number of inflammatory cells (e.g., neutrophils, macrophages) in the BAL fluid using a hemocytometer or an automated cell counter.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts.

  • Compare the number of inflammatory cells, particularly neutrophils, in the BAL fluid of the this compound-treated group to the vehicle-treated, tobacco smoke-exposed group to determine the percentage of inhibition.[10]

Clinical Development and Discontinuation

This compound entered clinical trials for the treatment of COPD and asthma. However, the development was ultimately discontinued.[11][12] A Phase 2 clinical trial evaluating this compound in patients with moderate to severe COPD was terminated.[11][13] While the specific reasons for discontinuation are not always publicly detailed, challenges in the clinical development of p38 MAPK inhibitors have included off-target effects and a lack of robust efficacy in some patient populations.[14]

Conclusion

This compound is a well-characterized, potent inhibitor of p38 MAP kinase with demonstrated preclinical efficacy in models of inflammatory lung disease. The data and protocols presented in this guide provide a valuable technical resource for researchers working on p38 MAPK inhibitors and the development of novel anti-inflammatory therapies. Although the clinical development of this compound was halted, the knowledge gained from its investigation contributes to the broader understanding of the therapeutic potential and challenges associated with targeting the p38 MAPK pathway.

References

PF-03715455 for COPD Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03715455 is a potent, inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK) that was investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1] The rationale for its development stemmed from the established role of the p38 MAPK signaling pathway in the inflammatory processes that drive COPD pathogenesis.[2][3] This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and the clinical development program of this compound for COPD research.

Core Mechanism of Action: Targeting the p38 MAPK Pathway

This compound exhibits its anti-inflammatory effects by selectively inhibiting p38 MAPK, with a particular selectivity for the p38α isoform over the p38β isoform.[1] The p38 MAPK signaling cascade is a key regulator of the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are central to the chronic inflammation observed in COPD.[2][4] By inhibiting p38 MAPK, this compound was designed to reduce the downstream production of these inflammatory mediators, thereby mitigating airway inflammation and potentially alleviating COPD symptoms and exacerbations.[2]

Signaling Pathway Diagram

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis Cigarette Smoke Cigarette Smoke Receptors Receptors Cigarette Smoke->Receptors Pollutants Pollutants Pollutants->Receptors Pathogens (LPS) Pathogens (LPS) Pathogens (LPS)->Receptors MAPKKK MAPKKK Receptors->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors PF_03715455 This compound PF_03715455->p38 MAPK Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes Pro-inflammatory Cytokines TNF-α, IL-6, IL-8, etc. Pro-inflammatory Genes->Pro-inflammatory Cytokines

Caption: p38 MAPK Signaling Pathway in COPD and the inhibitory action of this compound.

Preclinical and In Vitro Data

A summary of the key quantitative findings from preclinical and in vitro studies of this compound is presented in the tables below.

Table 1: In Vitro Potency of this compound
TargetAssayIC50 (nM)Source
p38α MAPKEnzyme Assay0.88[1]
p38β MAPKEnzyme Assay23[1]
LPS-induced TNFα productionHuman Whole Blood1.7[1]
Table 2: In Vivo Efficacy of this compound
ModelEndpointDoseInhibition (%)Source
Dog Segmental LPS ChallengeNeutrophilia1mg (inhaled dry powder)48
Table 3: Pharmacokinetic Properties of this compound
ParameterValueUnitSource
Volume of Distribution (Vss)0.19L/kg[1]
Half-life (T1/2)1hour[1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, based on the published literature, the following are generalized methodologies likely employed in the evaluation of this compound.

LPS-Induced TNFα Production in Human Whole Blood

This assay is a standard method to assess the anti-inflammatory activity of a compound in a physiologically relevant ex vivo setting.

Objective: To determine the potency of this compound in inhibiting the production of TNF-α induced by lipopolysaccharide (LPS) in human whole blood.

Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.

  • LPS Stimulation: Lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli) is added to the blood samples to a final concentration known to induce a robust TNF-α response (e.g., 10-100 ng/mL).

  • Incubation: The samples are incubated for a further period (e.g., 4-6 hours) at 37°C to allow for cytokine production.

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • TNF-α Quantification: The concentration of TNF-α in the plasma is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the LPS-induced TNF-α production, is calculated from the dose-response curve.

Dog Segmental LPS Challenge Model

This in vivo model is used to evaluate the topical anti-inflammatory effects of inhaled compounds in the lungs.

Objective: To assess the ability of inhaled this compound to inhibit LPS-induced airway neutrophilia in dogs.

Methodology:

  • Animal Acclimatization: Healthy beagle dogs are acclimatized to the laboratory conditions.

  • Compound Administration: A dry powder formulation of this compound (e.g., 1mg) or placebo is administered via inhalation.

  • LPS Challenge: At a specified time post-dose, the dogs are anesthetized, and a bronchoscope is used to instill a solution of LPS into a specific lung segment. A saline control is typically instilled into a contralateral segment.

  • Bronchoalveolar Lavage (BAL): After a set period (e.g., 6-24 hours) following the LPS challenge, a bronchoalveolar lavage is performed on both the LPS- and saline-challenged segments to collect lung cells and fluid.

  • Cell Analysis: The total number of cells and the differential cell counts (particularly neutrophils) in the BAL fluid are determined.

  • Data Analysis: The percentage inhibition of neutrophilia in the this compound-treated group is calculated by comparing the neutrophil counts in the LPS-challenged segment to those in the placebo-treated group.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro / Ex Vivo Assays cluster_invivo In Vivo Model Human Whole Blood Human Whole Blood This compound Treatment This compound Treatment Human Whole Blood->this compound Treatment PBMCs/Lung Epithelial Cells PBMCs/Lung Epithelial Cells PBMCs/Lung Epithelial Cells->this compound Treatment LPS/IL-1 Stimulation LPS/IL-1 Stimulation Cytokine Measurement (TNF-α, IL-8, etc.) Cytokine Measurement (TNF-α, IL-8, etc.) LPS/IL-1 Stimulation->Cytokine Measurement (TNF-α, IL-8, etc.) This compound Treatment->LPS/IL-1 Stimulation IC50 Determination IC50 Determination Cytokine Measurement (TNF-α, IL-8, etc.)->IC50 Determination Dog Model Dog Model Inhaled this compound Inhaled this compound Dog Model->Inhaled this compound Segmental LPS Challenge Segmental LPS Challenge Inhaled this compound->Segmental LPS Challenge Bronchoalveolar Lavage (BAL) Bronchoalveolar Lavage (BAL) Segmental LPS Challenge->Bronchoalveolar Lavage (BAL) Neutrophil Count Neutrophil Count Bronchoalveolar Lavage (BAL)->Neutrophil Count Efficacy Assessment (% Inhibition) Efficacy Assessment (% Inhibition) Neutrophil Count->Efficacy Assessment (% Inhibition)

Caption: Preclinical experimental workflow for evaluating this compound.

Clinical Development and Discontinuation

This compound progressed to clinical trials for the treatment of COPD. A Phase II, randomized, double-blind, placebo-controlled, 2-way crossover study (NCT02366637) was initiated to evaluate the efficacy, safety, and tolerability of this compound administered twice daily by inhalation for 4 weeks in subjects with moderate to severe COPD.[5] The study also included a sputum substudy to assess the effect of the drug on inflammatory cells and protein levels in the sputum.[5]

However, the development of this compound for COPD was discontinued.[6] A Phase II trial for asthma was also terminated.[6] While the specific reasons for the discontinuation have not been detailed in publicly available documents, it is not uncommon for drug candidates to be terminated during clinical development due to a variety of factors, including lack of efficacy, unfavorable safety profile, or strategic business decisions.

Conclusion

This compound is a potent and selective inhaled p38 MAPK inhibitor that demonstrated promising anti-inflammatory activity in preclinical models of COPD. Its mechanism of action, targeting a key inflammatory pathway in the disease, provided a strong rationale for its clinical investigation. Despite its early promise, the clinical development of this compound for COPD was ultimately discontinued. The available data underscores the challenges of translating preclinical findings into clinical efficacy for complex inflammatory diseases like COPD. Further research into the nuances of p38 MAPK inhibition and the development of novel anti-inflammatory strategies remains a critical area of focus in the pursuit of more effective COPD therapies.

References

An In-depth Technical Guide on PF-03715455 and its Role in Asthma Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-03715455 is a potent, inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in the inflammatory cascade of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Developed by Pfizer, this small molecule therapeutic showed promise in preclinical and early clinical development due to its targeted anti-inflammatory action. Despite its development for asthma being discontinued for business reasons, the available data provides valuable insights into the potential of inhaled p38 MAPK inhibitors as a therapeutic strategy for airway inflammation. This technical guide consolidates the publicly available quantitative data, experimental methodologies, and underlying signaling pathways related to this compound, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a small molecule designed for inhalation, targeting the p38 MAPK pathway. This pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a significant role in the pathogenesis of asthma by driving airway inflammation. By inhibiting p38 MAPK, this compound was developed with the aim of reducing the inflammatory response in the airways, thereby alleviating asthma symptoms and exacerbations. The compound progressed to Phase II clinical trials for asthma before its development was halted.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, including allergens, pathogens, and oxidative stress, all of which are relevant to asthma exacerbations. Activation of this pathway leads to the phosphorylation and activation of downstream targets, ultimately resulting in the increased expression of inflammatory genes.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Allergens Allergens MAPKKK MAPKKK (e.g., ASK1, TAK1) Allergens->MAPKKK Pathogens Pathogens Pathogens->MAPKKK Oxidative_Stress Oxidative_Stress Oxidative_Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF-2, NF-κB) p38_MAPK->Transcription_Factors Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Chemokines Chemokines Transcription_Factors->Inflammatory_Cytokines Transcription_Factors->Chemokines Airway_Inflammation Airway Inflammation Inflammatory_Cytokines->Airway_Inflammation Chemokines->Airway_Inflammation PF03715455 This compound PF03715455->p38_MAPK Inhibition

Figure 1: p38 MAPK Signaling Pathway in Asthma Inflammation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing insights into its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound
Target/AssayIC50 (nM)Cell Type/SystemReference
p38α MAPK0.88Enzymatic Assay[1]
p38β MAPK23Enzymatic Assay[1]
LPS-induced TNFα production1.7Human Whole Blood[1]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesRoute of AdministrationVolume of Distribution (Vss)Half-life (T1/2)Reference
RatIntravenous0.19 L/kg1 hour[1]
Table 3: Preclinical Efficacy of this compound
Animal ModelCompound Dose & RouteEndpointResultReference
Mouse Model of COPD (Tobacco Smoke-Induced)100 µg/kg, IntranasalNeutrophil count in Bronchoalveolar Lavage (BAL) fluid67% inhibition
Dog Segmental LPS Challenge1 mg, Inhaled Dry PowderNeutrophilia in BAL fluid48% inhibition[2]
Table 4: Human Clinical Data of this compound
Study PopulationCompound Dose & RouteEndpointResultReference
Healthy Volunteers (LPS Challenge)20 mg, InhaledSputum Neutrophil Percentage8.0% reduction[3]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments relevant to the evaluation of p38 MAPK inhibitors like this compound.

In Vitro p38 MAPK Inhibition Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against p38 MAPK.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of this compound Incubate Incubate p38 MAPKα with this compound Compound_Prep->Incubate Enzyme_Prep Prepare p38 MAPKα and substrate (e.g., ATF2) Enzyme_Prep->Incubate Add_Substrate_ATP Add Substrate (ATF2) and ATP to initiate reaction Incubate->Add_Substrate_ATP Reaction_Incubation Incubate to allow phosphorylation Add_Substrate_ATP->Reaction_Incubation Stop_Reaction Stop reaction Reaction_Incubation->Stop_Reaction Detect_Phosphorylation Detect phosphorylated substrate (p-ATF2) Stop_Reaction->Detect_Phosphorylation Data_Analysis Analyze data to determine IC50 Detect_Phosphorylation->Data_Analysis

Figure 2: Workflow for an in vitro p38 MAPK inhibition assay.

Materials:

  • Recombinant active p38 MAPKα enzyme

  • p38 MAPK substrate (e.g., recombinant ATF2)

  • This compound

  • Kinase assay buffer

  • ATP

  • 96-well assay plates

  • Detection reagent (e.g., anti-phospho-ATF2 antibody)

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add a fixed concentration of p38 MAPKα enzyme to the wells of a 96-well plate.

  • Add the diluted this compound or vehicle control to the wells and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.

  • Incubate the plate at a controlled temperature to allow for substrate phosphorylation.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA-based format with a specific antibody against the phosphorylated substrate.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Ovalbumin-Induced Allergic Asthma Mouse Model

This in vivo model is a standard for studying the pathophysiology of allergic asthma and for evaluating the efficacy of anti-inflammatory compounds.

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase Day_0 Day 0: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Day_14 Day 14: Booster i.p. injection of OVA + Alum Day_0->Day_14 Day_21_23 Days 21-23: Intranasal or aerosol challenge with OVA Day_14->Day_21_23 Day_24 Day 24: Measure airway hyperresponsiveness (AHR) Day_21_23->Day_24 Treatment Administer this compound (e.g., intranasally) prior to each challenge Treatment->Day_21_23 Day_25 Day 25: Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis Day_24->Day_25 Histology Collect lung tissue for histology Day_25->Histology

Figure 3: Experimental workflow for an ovalbumin-induced asthma model.

Procedure:

  • Sensitization: Sensitize mice (e.g., BALB/c strain) on day 0 and day 14 with an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum).

  • Challenge: On days 21, 22, and 23, challenge the sensitized mice with an intranasal or aerosolized solution of OVA.

  • Treatment: Administer this compound via the desired route (e.g., intranasal or inhalation) at a specified time before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 to 48 hours after the final OVA challenge, measure AHR in response to a bronchoconstrictor agent like methacholine using techniques such as whole-body plethysmography or a forced oscillation technique.

  • Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

  • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA or other immunoassays.

  • Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production, and structural changes.

Lipopolysaccharide (LPS)-Induced Neutrophil Recruitment in Rats

This model is used to study acute, neutrophil-dominant airway inflammation, which is relevant to certain phenotypes of severe asthma and COPD exacerbations.

Procedure:

  • Administer this compound or vehicle control to rats via the desired route (e.g., intratracheal or inhalation).

  • After a specified pre-treatment time, challenge the animals with an intratracheal or aerosolized administration of lipopolysaccharide (LPS).

  • At a predetermined time point after LPS challenge (e.g., 4-6 hours), perform a BAL.

  • Perform total and differential cell counts on the BAL fluid to determine the number of neutrophils.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL1/GROα) in the BAL fluid.

Discussion and Future Perspectives

The available data on this compound demonstrate its high potency as a p38 MAPK inhibitor with anti-inflammatory effects in both preclinical models and in a human challenge study. The inhibition of neutrophilic inflammation in a tobacco smoke-induced COPD model and in an LPS challenge model suggests its potential utility in inflammatory conditions characterized by a significant neutrophilic component.

A critical gap in the publicly available data is the lack of specific efficacy results for this compound in a classic allergic asthma model. While the inhibition of p38 MAPK is expected to impact eosinophilic inflammation, which is a hallmark of many forms of asthma, quantitative data to support this for this compound is not readily accessible. Furthermore, no efficacy data from the terminated Phase II clinical trial in asthma (NCT02219048) has been published, which would have provided invaluable insights into its therapeutic potential in a patient population.

Despite the discontinuation of its development, the study of this compound and other inhaled p38 MAPK inhibitors remains a promising area of research for asthma and other inflammatory airway diseases. The targeted delivery to the lungs via inhalation offers the potential for a favorable therapeutic index by maximizing local efficacy while minimizing systemic side effects that have been a concern with oral p38 MAPK inhibitors.

Future research in this area could focus on:

  • Investigating the efficacy of selective p38 MAPK inhibitors in well-defined asthma endotypes, including both eosinophilic and non-eosinophilic asthma.

  • Exploring the potential for combination therapies, for example, with corticosteroids or bronchodilators.

  • Developing biomarkers to identify patients most likely to respond to p38 MAPK inhibition.

References

PF-03715455: A Technical Overview of a Potent p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-03715455, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound was investigated as an inhaled therapy for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Although its clinical development was discontinued for business reasons and not due to safety or efficacy concerns, the compound remains a significant tool for research into the p38 MAPK signaling pathway and its role in inflammatory diseases.

Chemical Structure and Properties

This compound is a synthetic organic small molecule with the following key identifiers:

  • IUPAC Name: 1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-(2-((3-(2-((2-hydroxyethyl)thio)phenyl)-[1][3][4]triazolo[4,3-a]pyridin-6-yl)thio)benzyl)urea

  • Molecular Formula: C₃₅H₃₄ClN₇O₃S₂

  • Molecular Weight: 700.27 g/mol

Mechanism of Action

This compound is a potent inhibitor of p38 MAPK, a key enzyme in the cellular response to stress and inflammation.[1] The p38 MAPK signaling cascade is activated by various extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as environmental stresses. Activation of p38 MAPK leads to the downstream phosphorylation of various transcription factors and other kinases, ultimately resulting in the production of inflammatory mediators. By inhibiting p38 MAPK, this compound blocks this inflammatory cascade.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.

In Vitro Potency
Target IC₅₀ (nM)
p38α0.88
p38β23
LPS-induced TNFα production (human whole blood)1.7

Data sourced from MedchemExpress.[1]

Preclinical Pharmacokinetics (Rat)
Parameter Value
Volume of distribution at steady state (Vss)0.19 L/kg
Half-life (T₁/₂)1 hour

Data sourced from MedchemExpress.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for the characterization of a p38 MAPK inhibitor like this compound.

p38_MAPK_Pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MKKK MAPKKK (e.g., TAK1, ASK1) Inflammatory Cytokines->MKKK Environmental Stress Environmental Stress Environmental Stress->MKKK MKK MAPKK (MKK3/6) MKKK->MKK p38 p38 MAPK MKK->p38 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammatory_Mediators Inflammatory Gene Expression (e.g., TNF-α, IL-1β) Transcription_Factors->Inflammatory_Mediators PF03715455 This compound PF03715455->p38

p38 MAPK Signaling Pathway Inhibition by this compound.

Experimental_Workflow Experimental Workflow for p38 MAPK Inhibitor Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Biochemical p38α/β Kinase Assay (Determine IC₅₀) Cell_Assay Cell-Based Assay (e.g., LPS-stimulated TNFα release in PBMCs or whole blood) Enzyme_Assay->Cell_Assay Selectivity_Assay Kinase Selectivity Profiling Cell_Assay->Selectivity_Assay PK_Study Pharmacokinetic Studies (e.g., in rats to determine Vss, T₁/₂) Selectivity_Assay->PK_Study Efficacy_Study Efficacy Studies (e.g., in animal models of COPD or asthma) PK_Study->Efficacy_Study Tox_Study Toxicology Studies Efficacy_Study->Tox_Study Start Compound Synthesis (this compound) Start->Enzyme_Assay

A general experimental workflow for characterizing a p38 MAPK inhibitor.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize p38 MAPK inhibitors like this compound. Note that these are generalized methods and may not reflect the exact protocols used to generate the data for this specific compound.

In Vitro p38α Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the p38α kinase.

Materials:

  • Recombinant human p38α (active)

  • Biotinylated ATF2 substrate peptide

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT)

  • ATP

  • This compound stock solution in DMSO

  • 384-well assay plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant p38α enzyme and biotinylated ATF2 substrate to their final concentrations in kinase assay buffer.

  • Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control). b. Add 10 µL of the diluted p38α enzyme solution to each well. c. Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding 10 µL of a solution containing the ATF2 substrate and ATP. e. Incubate the plate for 60 minutes at 30°C.

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced using a suitable detection kit according to the manufacturer's instructions. b. Read the luminescence on a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Human Whole Blood Assay for TNFα Inhibition

Objective: To determine the potency of this compound in inhibiting the production of TNFα in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood from healthy volunteers

  • Lipopolysaccharide (LPS)

  • This compound stock solution in DMSO

  • RPMI 1640 medium

  • 96-well culture plates

  • TNFα ELISA kit

  • CO₂ incubator

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Setup: a. In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well. b. Add 180 µL of human whole blood to each well and incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulation: a. Prepare a solution of LPS in RPMI 1640 medium. b. Add 20 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. c. Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis: a. Centrifuge the plates to pellet the blood cells. b. Collect the plasma supernatant. c. Measure the concentration of TNFα in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percent inhibition of TNFα production for each concentration of this compound compared to the LPS-stimulated vehicle control. b. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Preclinical Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound following intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound formulated for intravenous injection

  • Syringes and needles

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing: a. Acclimatize the rats to the laboratory conditions. b. Administer a single intravenous bolus dose of this compound via the tail vein.

  • Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Place the blood samples into tubes containing an anticoagulant and centrifuge to obtain plasma.

  • Sample Analysis: a. Store the plasma samples at -80°C until analysis. b. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the plasma concentration of this compound versus time. b. Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data to determine parameters such as:

    • Area under the plasma concentration-time curve (AUC)
    • Clearance (CL)
    • Volume of distribution at steady state (Vss)
    • Terminal half-life (T₁/₂)

References

PF-03715455: A Technical Whitepaper on a Phenylpyrazole-Class p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03715455 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), belonging to the phenylpyrazole class of compounds. Developed by Pfizer, it was investigated as an inhaled therapy for chronic obstructive pulmonary disease (COPD) and asthma. This document provides an in-depth technical guide on this compound, detailing its mechanism of action, preclinical data, experimental protocols, and the signaling pathway it targets.

Core Compound Profile

This compound is a synthetic organic molecule designed for inhaled administration.[1] Its chemical structure is characterized by a central phenylpyrazole scaffold. The compound was optimized for high potency, selectivity, and a pharmacokinetic profile suitable for respiratory delivery, aiming to maximize local efficacy in the lungs while minimizing systemic exposure.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of p38 MAPK, with selectivity for the α and β isoforms.[2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. In respiratory diseases like COPD, various stress stimuli, including oxidative stress from cigarette smoke and inflammatory cytokines, activate this pathway, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8). By inhibiting p38α, this compound blocks the downstream signaling cascade responsible for the synthesis of these key inflammatory mediators.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50 (nM)Reference
p38α MAPKEnzyme Assay0.88[2]
p38β MAPKEnzyme Assay23[2]
TNFα ProductionLPS-stimulated Human Whole Blood1.7[2]
IL-8 ProductionIL-1β-stimulated Human PBMC-[3]

Table 2: In Vivo Efficacy

ModelSpeciesEndpointResultReference
Segmental LPS ChallengeDogInhibition of Neutrophilia48% inhibition with 1mg inhaled dose[3]

Table 3: Pharmacokinetic Parameters

ParameterValueSpeciesReference
Volume of Distribution (Vss)0.19 L/kg-[2]
Half-life (T1/2)1 hour-[2]

Table 4: Clinical Trial Information

Trial IdentifierPhaseStatusIndicationReference
NCT01226693Phase ITerminatedHealthy Volunteers
NCT02366637Phase IITerminatedCOPD[4]

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.

p38_MAPK_pathway stress Stress Stimuli (e.g., LPS, IL-1) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k mkk3_6 MKK3/6 map3k->mkk3_6 p38 p38 MAPK (α, β) mkk3_6->p38 substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates pf03715455 This compound pf03715455->p38 cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) substrates->cytokines inflammation Inflammation cytokines->inflammation

Caption: p38 MAPK signaling cascade and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

p38 MAPK Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of inhibitors against p38 MAPK isoforms.

  • Reagents and Materials:

    • Recombinant human p38α and p38β enzymes

    • ATP

    • Suitable peptide substrate (e.g., ATF2)

    • Kinase assay buffer

    • This compound (or other test compounds)

    • 384-well plates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • Add a defined amount of p38α or p38β enzyme to each well of a 384-well plate.

    • Add the diluted this compound to the wells containing the enzyme and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection system like the ADP-Glo™ assay, following the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

LPS-Induced TNF-α Release in Human Whole Blood

This protocol describes a method to assess the inhibitory effect of compounds on cytokine release in a more physiologically relevant ex vivo system.

  • Reagents and Materials:

    • Freshly drawn human whole blood collected in heparinized tubes

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (or other test compounds)

    • RPMI 1640 medium

    • 96-well culture plates

    • TNF-α ELISA kit

  • Procedure:

    • Dilute the whole blood with RPMI 1640 medium.

    • Add serial dilutions of this compound to the wells of a 96-well plate.

    • Add the diluted whole blood to the wells containing the compound and pre-incubate for a specified time (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO2.

    • Stimulate cytokine release by adding LPS to each well to a final concentration of 100 ng/mL.

    • Incubate the plates for 4-6 hours at 37°C.

    • Centrifuge the plates to pellet the blood cells.

    • Collect the plasma supernatant.

    • Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's protocol.

    • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Dog Segmental LPS Challenge Model

This in vivo protocol is used to evaluate the anti-inflammatory effects of inhaled compounds in a large animal model.

  • Animal Model:

    • Purpose-bred Beagle dogs

  • Procedure:

    • Anesthetize the dogs.

    • Perform a baseline bronchoalveolar lavage (BAL) on a specific lung segment.

    • Administer a dry powder formulation of this compound via inhalation.

    • After a defined period, instill a solution of LPS into a different lung segment using a bronchoscope.

    • At a specified time point post-LPS challenge (e.g., 6-24 hours), perform a BAL on the LPS-challenged segment.

    • Process the BAL fluid to determine the total and differential cell counts, with a focus on neutrophil influx.

    • Compare the neutrophil counts in the BAL fluid from this compound-treated animals to those from vehicle-treated control animals to determine the percent inhibition of neutrophilia.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical workflow for evaluating a novel inhaled anti-inflammatory compound like this compound.

experimental_workflow start Compound Synthesis & Optimization in_vitro_potency In Vitro Potency (p38 Kinase Assay) start->in_vitro_potency in_vitro_selectivity In Vitro Selectivity (Kinase Panel) in_vitro_potency->in_vitro_selectivity cellular_activity Cellular Activity (Cytokine Release Assay) in_vitro_selectivity->cellular_activity pharmacokinetics Pharmacokinetics (In Vitro & In Vivo) cellular_activity->pharmacokinetics in_vivo_efficacy In Vivo Efficacy (Animal Models) pharmacokinetics->in_vivo_efficacy safety_toxicology Safety & Toxicology in_vivo_efficacy->safety_toxicology clinical_candidate Clinical Candidate Selection safety_toxicology->clinical_candidate

Caption: Preclinical drug discovery workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective phenylpyrazole-class inhibitor of p38 MAPK. Preclinical studies demonstrated its ability to effectively suppress the production of key pro-inflammatory cytokines implicated in the pathophysiology of COPD. Despite promising preclinical data, the clinical development of this compound for COPD and asthma was discontinued. The information presented in this technical guide provides a comprehensive overview for researchers and scientists interested in the p38 MAPK pathway and the development of inhaled anti-inflammatory therapeutics.

References

In Vitro Profile of PF-03715455: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the in vitro characteristics of PF-03715455, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK).

This compound has been investigated as a potential therapeutic agent for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its mechanism of action centers on the inhibition of p38 MAPK, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its activity against different p38 isoforms and its effect on inflammatory mediator release.

Target EnzymeIC50 (nM)Reference(s)
p38α MAPK0.88[3]
p38β MAPK23[3]

Table 1: Enzyme Inhibitory Potency of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against the α and β isoforms of the p38 MAP kinase.

Cellular AssayStimulusMeasured CytokineIC50 (nM)Reference(s)
Human Whole BloodLipopolysaccharide (LPS)TNFα1.7[3]

Table 2: Cellular Inhibitory Activity of this compound. This table shows the IC50 value for the inhibition of TNFα production in a human whole blood assay stimulated with LPS.

Core Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling pathway. This pathway is a crucial transducer of inflammatory signals, leading to the expression of various cytokines.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Stress) MAPKKK MAPKKK (TAK1, ASK1, DLK) Stimuli->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF-2, CREB) p38->TranscriptionFactors PF03715455 This compound PF03715455->p38 Inhibition Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-8) TranscriptionFactors->Cytokines

Figure 1: p38 MAPK Signaling Pathway. This diagram illustrates the cascade leading to the production of pro-inflammatory cytokines and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections outline the protocols for key experiments used to characterize this compound.

p38α and p38β Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of p38 MAPK isoforms.

  • Enzyme and Substrate: Recombinant human p38α or p38β and a suitable substrate (e.g., ATF-2) are used.

  • Assay Buffer: A typical kinase buffer would consist of Tris-HCl, MgCl2, DTT, and BSA.

  • Procedure:

    • The kinase is pre-incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods such as ELISA with a phospho-specific antibody, or radiometric assays measuring the incorporation of ³²P-ATP.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

LPS-Induced TNFα Release in Human Whole Blood

This cellular assay assesses the ability of this compound to inhibit the production of a key pro-inflammatory cytokine in a physiologically relevant matrix.

  • Materials: Freshly drawn human whole blood collected in heparinized tubes.

  • Stimulant: Lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli).

  • Procedure:

    • Whole blood is pre-incubated with a range of concentrations of this compound.

    • LPS is added to the blood to stimulate TNFα production.

    • The samples are incubated for a specified time (e.g., 4-6 hours) at 37°C.

    • Following incubation, plasma is separated by centrifugation.

    • The concentration of TNFα in the plasma is measured using a commercially available ELISA kit.

  • Data Analysis: The inhibition of TNFα production by this compound is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Experimental Workflow Visualization

The general workflow for the in vitro characterization of a kinase inhibitor like this compound follows a logical progression from initial screening to more complex cellular assays.

experimental_workflow Start Compound Synthesis (this compound) BiochemicalAssay Biochemical Kinase Assay (p38α, p38β) Start->BiochemicalAssay CellBasedAssay Cell-Based Cytokine Release Assay (Human Whole Blood, Epithelial Cells) Start->CellBasedAssay DataAnalysis Data Analysis (IC50 Determination) BiochemicalAssay->DataAnalysis Potency & Selectivity CellBasedAssay->DataAnalysis Cellular Efficacy Conclusion In Vitro Profile Established DataAnalysis->Conclusion

Figure 2: In Vitro Characterization Workflow. This diagram outlines the typical experimental steps involved in evaluating the in vitro pharmacological profile of a kinase inhibitor.

References

Preclinical Profile of PF-03715455: An Inhaled p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03715455 is a potent, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (MAPK14) that was investigated as a potential inhaled therapy for chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Developed by Pfizer, this compound showed promise in preclinical models by targeting the inflammatory cascade central to these respiratory diseases.[1][3] Despite its potent anti-inflammatory effects, the clinical development of this compound was discontinued.[1] This guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action: p38 MAPK Inhibition

This compound exerts its anti-inflammatory effects by inhibiting p38 MAPK, a key serine/threonine kinase in the MAPK signaling pathway.[1][2] This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, leading to a cascade of downstream signaling events that regulate the production of pro-inflammatory mediators.[4] By inhibiting p38 MAPK, this compound effectively suppresses the production of multiple inflammatory cytokines implicated in the pathophysiology of COPD and asthma, such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-8 (IL-8).[3]

Data Presentation

In Vitro Activity of this compound
Target/AssayCell Type/SystemIC50 (nM)Notes
p38α (MAPK14)Biochemical Assay0.88Demonstrates high potency for the primary target.
p38β (MAPK11)Biochemical Assay23Shows selectivity for p38α over p38β.
LPS-induced TNFα productionHuman Whole Blood1.7Potent inhibition of a key inflammatory cytokine.
In Vitro Efficacy in the Presence of Oxidative Stress
CompoundConditionMaximal Efficacy (% Inhibition of IL-8)Fold-Decrease in Potency
This compound Standard92%-
This compound + Cigarette Smoke Condensate (CSC)81%1.9-fold
Fluticasone Propionate Standard73%-
Fluticasone Propionate + Cigarette Smoke Condensate (CSC)39%3.1-fold
In Vivo Efficacy of this compound
Animal ModelChallengeDoseOutcome
DogSegmental LPS Challenge1 mg (inhaled dry powder)48% inhibition of segmental LPS-induced neutrophilia.[3]

Experimental Protocols

While detailed, step-by-step protocols for the specific preclinical studies on this compound are not publicly available, the following methodologies are based on the descriptions provided in the literature and general knowledge of these experimental models.

In Vitro p38 Kinase Inhibition Assay (General Protocol)

This type of assay is designed to measure the direct inhibitory effect of a compound on the activity of the p38 MAPK enzyme.

  • Reagents and Materials: Recombinant human p38α and p38β enzymes, a substrate peptide (e.g., ATF2), ATP, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The p38 kinase is incubated with varying concentrations of this compound in the presence of the substrate and ATP.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection method.

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Inhibition of Cytokine Production in Human Peripheral Blood Monocytes (PBMCs)

This assay assesses the ability of this compound to suppress the production of inflammatory cytokines in a cellular context.

  • Cell Culture: Human PBMCs are isolated from whole blood and cultured in appropriate media.

  • Stimulation and Treatment:

    • The cells are pre-incubated with various concentrations of this compound.

    • To mimic the oxidative stress environment in COPD, some cells are co-incubated with cigarette smoke condensate (CSC).

    • Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS) or interleukin-1 (IL-1).

  • Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected, and the concentration of cytokines (e.g., IL-8, TNFα) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the cytokine levels in treated versus untreated, stimulated cells.

Canine Segmental Lipopolysaccharide (LPS) Challenge Model

This in vivo model is used to evaluate the anti-inflammatory effects of inhaled compounds in the lungs.

  • Animal Model: Beagle dogs are commonly used for this model.

  • Procedure:

    • A baseline bronchoalveolar lavage (BAL) is performed to collect fluid and cells from a lung segment.

    • A solution of LPS is instilled into a specific lung segment via a bronchoscope to induce localized inflammation.

    • This compound is administered as an inhaled dry powder prior to or after the LPS challenge.

    • At various time points post-challenge, BAL is performed on the challenged segment.

  • Analysis: The collected BAL fluid is analyzed for total and differential cell counts (particularly neutrophils) and levels of inflammatory mediators. The efficacy of this compound is determined by the reduction in inflammatory cell influx and cytokine levels compared to a placebo-treated group.

Mandatory Visualization

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory Cytokines->MAP3K Cellular Stress Cellular Stress Cellular Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38MAPK p38 MAPK (p38α, p38β, p38γ, p38δ) MAP2K->p38MAPK phosphorylates Kinases Downstream Kinases (e.g., MAPKAPK2) p38MAPK->Kinases activates TranscriptionFactors Transcription Factors (e.g., ATF2, NF-κB) p38MAPK->TranscriptionFactors activates CytokineProduction Pro-inflammatory Cytokine Production (TNFα, IL-6, IL-8) Kinases->CytokineProduction TranscriptionFactors->CytokineProduction PF03715455 This compound PF03715455->p38MAPK inhibits

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis AnimalModel Canine Model Baseline Baseline Bronchoalveolar Lavage (BAL) AnimalModel->Baseline Treatment Inhalation of This compound or Placebo Baseline->Treatment Challenge Segmental LPS Challenge Treatment->Challenge PostChallengeBAL Post-Challenge BAL (Multiple Time Points) Challenge->PostChallengeBAL CellCounts Total and Differential Cell Counts (Neutrophils) PostChallengeBAL->CellCounts CytokineAnalysis Inflammatory Mediator Analysis (e.g., IL-8) PostChallengeBAL->CytokineAnalysis

Caption: Generalized workflow for the in vivo canine segmental LPS challenge model.

Conclusion

The preclinical data for this compound demonstrate its high potency and selectivity as an inhibitor of p38α MAPK. It effectively suppressed the production of key pro-inflammatory cytokines in vitro, even in the presence of oxidative stress, a condition where corticosteroid efficacy is diminished.[3] Furthermore, in vivo studies confirmed its anti-inflammatory activity in a relevant animal model of lung inflammation.[3] While the clinical development of this compound was halted, the preclinical data provide valuable insights into the therapeutic potential of targeting the p38 MAPK pathway for inflammatory respiratory diseases. The information compiled in this guide serves as a technical resource for researchers and professionals in the field of drug development.

References

Target Validation of PF-03715455: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-03715455 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α/MAPK14), investigated as an inhaled therapeutic for Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] This document provides a comprehensive overview of the target validation for this compound, detailing its mechanism of action, preclinical data, and the relevant signaling pathways. The clinical development of this compound was ultimately terminated at Phase II.[2] This guide consolidates the available scientific information to provide a technical resource for researchers in the field of kinase inhibitors and respiratory diseases.

Introduction to the Target: p38 MAPKα

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[3][4] Of the four isoforms (α, β, γ, and δ), p38α is predominantly expressed in immune and inflammatory cells, including alveolar macrophages, as well as in airway epithelial and smooth muscle cells.[3] In the context of COPD, stimuli such as cigarette smoke, pollutants, and pathogens lead to the activation of the p38 MAPK pathway, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[5][6][7][8] This sustained inflammatory response contributes to the pathogenesis of COPD.[5][6][7][8] Therefore, inhibiting p38α presents a rational therapeutic strategy to mitigate the chronic inflammation characteristic of COPD.

Mechanism of Action of this compound

This compound is a highly potent, small-molecule inhibitor that targets the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream substrates. This inhibition effectively suppresses the production and release of key pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound.

Table 1: In Vitro Enzymatic Potency

TargetIC50 (nM)
p38α MAPK0.88
p38β MAPK23

Data sourced from MedchemExpress.[9]

Table 2: Cellular Anti-inflammatory Activity

AssayCell TypeStimulantMeasured CytokineIC50 (nM)
Cytokine ReleaseHuman Whole BloodLPSTNFα1.7

Data sourced from MedchemExpress.[9]

Table 3: Preclinical In Vivo Efficacy

Animal ModelChallengeTreatmentEffect
DogSegmental LPS1mg inhaled dry powder this compound48% inhibition of neutrophilia

Data sourced from ERS Publications.[4]

Signaling Pathway

The p38α MAPK signaling cascade is a key driver of inflammation in COPD. The following diagram illustrates the pathway and the point of intervention for this compound.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_target Target cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cigarette Smoke Cigarette Smoke LPS LPS MKK3_6 MKK3/6 LPS->MKK3_6 TNFa_IL1b TNF-α / IL-1β TNFa_IL1b->MKK3_6 p38a p38α MAPK MKK3_6->p38a phosphorylates MK2 MAPKAPK2 (MK2) p38a->MK2 activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38a->Transcription_Factors activates mRNA_Stabilization mRNA Stabilization MK2->mRNA_Stabilization Gene_Transcription Gene Transcription Transcription_Factors->Gene_Transcription Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) mRNA_Stabilization->Cytokine_Production Gene_Transcription->Cytokine_Production PF03715455 This compound PF03715455->p38a inhibits

p38 MAPK Signaling Pathway in COPD and Inhibition by this compound.

Experimental Protocols

Detailed, specific protocols for the preclinical evaluation of this compound are not publicly available. However, the following sections describe the general methodologies for the key assays used in the development and validation of p38 MAPK inhibitors.

p38α Kinase Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of p38α.

Objective: To determine the IC50 value of this compound against recombinant human p38α.

General Protocol:

  • Reagents and Materials: Recombinant human p38α enzyme, a suitable substrate (e.g., ATF2), ATP, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. A dilution series of this compound is prepared. b. The p38α enzyme is incubated with the substrate and varying concentrations of this compound in the assay buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a controlled temperature. e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

LPS-Induced TNFα Release in Human Whole Blood

This cellular assay assesses the ability of a compound to inhibit the production of a key pro-inflammatory cytokine in a physiologically relevant ex vivo system.

Objective: To determine the IC50 of this compound for the inhibition of TNFα production in human whole blood.

General Protocol:

  • Reagents and Materials: Freshly drawn human whole blood, lipopolysaccharide (LPS), cell culture medium, and a TNFα ELISA kit.

  • Procedure: a. Whole blood is treated with a dilution series of this compound. b. The blood is then stimulated with LPS to induce an inflammatory response. c. The samples are incubated for a specified time at 37°C. d. Plasma is separated by centrifugation. e. The concentration of TNFα in the plasma is quantified using an ELISA.

  • Data Analysis: The percentage of TNFα inhibition at each compound concentration is calculated relative to the LPS-stimulated control without the inhibitor. The IC50 value is determined from the resulting dose-response curve.

The following diagram outlines the general workflow for these key validation experiments.

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation cluster_clinical Clinical Evaluation Enzyme_Assay p38α Enzymatic Assay IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme Cell_Assay LPS-induced TNFα Release (Human Whole Blood) IC50_Enzyme->Cell_Assay IC50_Cellular Determine Cellular IC50 Cell_Assay->IC50_Cellular Animal_Model Animal Model of Lung Inflammation (e.g., LPS Challenge) IC50_Cellular->Animal_Model Efficacy_InVivo Assess In Vivo Efficacy Animal_Model->Efficacy_InVivo Phase_I Phase I Clinical Trials (Safety and PK) Efficacy_InVivo->Phase_I Phase_II Phase II Clinical Trials (Efficacy in COPD Patients) Phase_I->Phase_II Termination Termination of Development Phase_II->Termination

Conceptual Experimental Workflow for this compound Target Validation.

Clinical Development and Termination

Conclusion

The target of this compound, p38α MAPK, is a well-validated node in the inflammatory signaling cascade that drives the pathology of COPD. Preclinical data demonstrated that this compound is a potent inhibitor of p38α with significant anti-inflammatory effects in cellular and in vivo models. Despite this strong preclinical rationale, the clinical development of this compound was terminated. This case serves as an important example for drug development professionals, highlighting the complexities of demonstrating clinical efficacy for targeted anti-inflammatory therapies in chronic respiratory diseases. Further research into patient stratification and combination therapies may be necessary to successfully target the p38 MAPK pathway in COPD.

References

PF-03715455 and the p38 MAPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03715455 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that plays a central role in cellular responses to stress and inflammation. This technical guide provides an in-depth overview of the p38 MAPK signaling pathway and the mechanism by which this compound exerts its inhibitory effects. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While investigated for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), the clinical development of this compound was discontinued. This guide serves as a scientific resource on the compound and its target pathway.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade involved in the regulation of inflammatory responses.[1] It is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses, and pathogens.[1][2] The activation of this pathway leads to the production of pro-inflammatory cytokines and other mediators, making it a key target for anti-inflammatory drug development.[1]

The canonical p38 MAPK signaling cascade is initiated by the activation of upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks or MKKKs), such as TAK1, ASK1, and MEKKs.[3] These kinases then phosphorylate and activate the dual-specificity Mitogen-Activated Protein Kinase Kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6.[3] Activated MKK3/6, in turn, dually phosphorylates p38 MAPK on threonine and tyrosine residues within its activation loop, leading to the activation of p38 MAPK.[2]

Once activated, p38 MAPK phosphorylates a wide range of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2, CREB).[4][5] The phosphorylation of these substrates ultimately results in the transcriptional and translational regulation of genes involved in the inflammatory response, including the production of cytokines like TNF-α and IL-8.[4]

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Cytokines (TNF-α, IL-1β) Environmental Stress Pathogens Receptor Receptors Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2, CREB) p38->TranscriptionFactors phosphorylates MAPKAPK2->TranscriptionFactors phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression InflammatoryMediators Inflammatory Mediators (TNF-α, IL-8) GeneExpression->InflammatoryMediators PF03715455 This compound PF03715455->p38 inhibits

Figure 1: The p38 MAPK Signaling Pathway and the inhibitory action of this compound.

This compound: Mechanism of Action and Quantitative Data

This compound is a potent inhibitor of p38 MAPK, with selectivity for the α and β isoforms.[4] By binding to p38 MAPK, this compound prevents its phosphorylation and activation of downstream targets, thereby suppressing the inflammatory cascade. This inhibitory activity has been quantified in various in vitro and in vivo studies.

In Vitro Inhibitory Activity

The inhibitory potency of this compound has been determined through various in vitro assays, primarily by measuring its half-maximal inhibitory concentration (IC50) against p38 isoforms and its effect on cytokine production in cell-based assays.

TargetAssay TypeIC50 (nM)Reference
p38α MAPKEnzymatic Assay0.88[4]
p38β MAPKEnzymatic Assay23[4]
LPS-induced TNFα productionHuman Whole Blood1.7[4]
In Vivo Efficacy

The in vivo activity of this compound has been evaluated in animal models of inflammation. A key model is the lipopolysaccharide (LPS) challenge, which induces an inflammatory response characterized by the influx of neutrophils and the production of inflammatory mediators.

Animal ModelChallengeAdministrationEffectReference
DogSegmental LPSInhaled dry powder (1mg)48% inhibition of LPS-induced neutrophilia[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound. While detailed, step-by-step protocols are often proprietary, the following descriptions outline the general procedures.

p38 MAPK Inhibition Assay (Enzymatic)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified p38 MAPK.

Objective: To determine the IC50 of this compound against p38 MAPK isoforms.

General Procedure:

  • Recombinant human p38α or p38β is incubated with a specific substrate (e.g., ATF2) and ATP in a suitable buffer.

  • This compound is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay (e.g., ADP-Glo™).

  • The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

enzymatic_assay_workflow start Start reagents Combine: - Recombinant p38 MAPK - Substrate (e.g., ATF2) - ATP start->reagents add_inhibitor Add this compound (various concentrations) reagents->add_inhibitor incubate Incubate at controlled temperature and time add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify phosphorylated substrate (e.g., ELISA, Luminescence) stop_reaction->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze end End analyze->end whole_blood_assay_workflow start Start collect_blood Collect fresh human whole blood start->collect_blood pre_incubate Pre-incubate with this compound (various concentrations) collect_blood->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate at 37°C stimulate->incubate separate_plasma Separate plasma via centrifugation incubate->separate_plasma measure_tnfa Measure TNFα concentration (e.g., ELISA) separate_plasma->measure_tnfa analyze Calculate IC50 measure_tnfa->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for PF-03715455, a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

PF-03715455 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with particular activity against the α and β isoforms.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation by cellular stressors and pro-inflammatory cytokines leads to the production of downstream mediators such as tumor necrosis factor-alpha (TNF-α).[2][3][4] Inhibition of this pathway is a key area of investigation for therapeutic intervention in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[5][6][7][8]

These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on the p38 MAPK pathway. The described assay utilizes lipopolysaccharide (LPS) to stimulate the release of TNF-α in a human monocytic cell line, a well-established model for studying inflammatory responses.[9][10]

Product Information

Product Name This compound
Alternative Names PF-3715455, PF 3715455[8]
Mechanism of Action Inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK)[1][5][6][8]
Chemical Formula C35H34ClN7O3S2[5][11]
Molecular Weight 700.27 g/mol [5][11]

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.

Assay Type Target/Stimulus Cell Line/System IC50
Biochemical Assayp38α MAPK-0.88 nM[1]
Biochemical Assayp38β MAPK-23 nM[1]
Cell-Based AssayLPS-induced TNFα productionHuman Whole Blood1.7 nM[1]

Signaling Pathway

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This leads to the activation of a phosphorylation cascade, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, which regulate the expression of inflammatory mediators like TNF-α.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38_MAPK->Downstream_Targets phosphorylates PF_03715455 This compound PF_03715455->p38_MAPK inhibits Gene_Expression Inflammatory Gene Expression Downstream_Targets->Gene_Expression regulates TNF_alpha_mRNA TNF-α mRNA Gene_Expression->TNF_alpha_mRNA TNF_alpha_Protein TNF-α Protein (secreted) TNF_alpha_mRNA->TNF_alpha_Protein translation & secretion

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Based Assay for Inhibition of LPS-Induced TNF-α Production

This protocol describes a method to determine the IC50 of this compound by measuring its ability to inhibit the secretion of TNF-α from LPS-stimulated human monocytic cells (e.g., THP-1).

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate the monocytic THP-1 cells into a macrophage-like phenotype, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in media containing 100 ng/mL PMA.

    • Incubate for 48-72 hours to allow for adherence and differentiation.

    • After incubation, gently wash the cells twice with warm PBS to remove non-adherent cells and PMA-containing medium.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.

    • Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells of the 96-well plate containing the differentiated THP-1 cells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a working solution of LPS in culture medium.

    • Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. Include wells with no LPS stimulation as a negative control.

    • Incubate the plate for 4-6 hours at 37°C.

  • TNF-α Quantification:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants for analysis.

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the TNF-α standards provided in the ELISA kit.

    • Determine the concentration of TNF-α in each sample from the standard curve.

    • Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

experimental_workflow Start Start Seed_Cells Seed THP-1 cells in a 96-well plate Start->Seed_Cells Differentiate_Cells Differentiate with PMA (48-72h) Seed_Cells->Differentiate_Cells Wash_Cells Wash cells with PBS Differentiate_Cells->Wash_Cells Prepare_Compound Prepare serial dilutions of this compound Wash_Cells->Prepare_Compound Add_Compound Add compound/vehicle to cells Prepare_Compound->Add_Compound Pre_Incubate Pre-incubate for 1 hour Add_Compound->Pre_Incubate Stimulate_Cells Stimulate with LPS (4-6h) Pre_Incubate->Stimulate_Cells Collect_Supernatant Collect cell culture supernatant Stimulate_Cells->Collect_Supernatant Perform_ELISA Quantify TNF-α using ELISA Collect_Supernatant->Perform_ELISA Analyze_Data Analyze data and determine IC50 Perform_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based assay of this compound.

References

Application Notes and Protocols for PF-03715455 in Lung Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03715455 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. In lung epithelial cells, the p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines and chemokines.[1][2][3] Inhibition of this pathway by this compound presents a promising therapeutic strategy for inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[4] These application notes provide detailed protocols for the use of this compound in in vitro studies with lung epithelial cells to investigate its anti-inflammatory effects.

Mechanism of Action

This compound is an ATP-competitive inhibitor that shows selectivity for the p38α and p38β isoforms.[5] The p38 MAPK signaling cascade is activated by various extracellular stimuli, including inflammatory cytokines like interleukin-1β (IL-1β) and bacterial components such as lipopolysaccharide (LPS).[2][3] This activation leads to a series of downstream phosphorylation events, culminating in the activation of transcription factors that drive the expression of inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] By inhibiting p38 MAPK, this compound effectively blocks this signaling pathway, leading to a reduction in the production of these inflammatory cytokines by lung epithelial cells.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for this compound.

TargetSystemIC50 Value
p38α MAPKEnzymatic Assay0.88 nM[5]
p38β MAPKEnzymatic Assay23 nM[5]
LPS-induced TNFα productionHuman Whole Blood1.7 nM[5]

Experimental Protocols

1. Cell Culture of Human Lung Epithelial Cells (A549)

The A549 cell line, derived from human lung adenocarcinoma, is a commonly used model for studying the alveolar epithelium.

  • Materials:

    • A549 cells (ATCC® CCL-185™)

    • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Protocol:

    • Maintain A549 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

    • For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and seed them into new flasks or plates at a density of 2 x 10^5 cells/mL.[6]

    • Allow the cells to adhere and grow to 80-90% confluency before starting experiments.

2. Preparation and Application of this compound

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Cell culture medium

  • Protocol:

    • Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution can be prepared.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] It is recommended to prepare fresh stock solutions for optimal performance.[7]

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to prevent cytotoxicity.[7]

3. Induction of Inflammatory Response in A549 Cells

This protocol describes the use of Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Materials:

    • Confluent A549 cells in culture plates

    • Lipopolysaccharide (LPS) from E. coli

    • Serum-free cell culture medium

    • This compound working solutions

  • Protocol:

    • Seed A549 cells in 24-well plates and grow to confluency.

    • Starve the cells in a serum-free medium for 12-24 hours prior to stimulation.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS at a final concentration of 1 µg/mL for 6-24 hours. Include a non-stimulated control group.

    • After the incubation period, collect the cell culture supernatants for cytokine analysis.

4. Measurement of Cytokine Inhibition by ELISA

This protocol provides a general outline for measuring TNF-α levels in the collected supernatants.

  • Materials:

    • Human TNF-α ELISA kit

    • Collected cell culture supernatants

    • Microplate reader

  • Protocol:

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, add the collected supernatants and standards to the wells of the antibody-coated microplate.

    • Incubate, wash, and add the detection antibody.

    • Add the substrate and stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Determine the percentage of inhibition of TNF-α production by this compound compared to the LPS-stimulated vehicle control.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (LPS, IL-1β) Receptor Receptor (TLR4, IL-1R) Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB) p38_MAPK->Transcription_Factors PF_03715455 This compound PF_03715455->p38_MAPK Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Gene_Expression->Cytokines

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A549_Culture 1. Culture A549 Cells Seeding 2. Seed cells in plates A549_Culture->Seeding Starvation 3. Serum Starvation Seeding->Starvation Pretreatment 4. Pre-treat with this compound Starvation->Pretreatment Stimulation 5. Stimulate with LPS Pretreatment->Stimulation Supernatant_Collection 6. Collect Supernatants Stimulation->Supernatant_Collection ELISA 7. Measure Cytokines (ELISA) Supernatant_Collection->ELISA Data_Analysis 8. Analyze Data ELISA->Data_Analysis

Caption: Experimental Workflow for Assessing this compound Efficacy.

References

Application Notes and Protocols for In Vivo Evaluation of PF-03715455 in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is implicated in the pathogenesis of COPD.[1][2] PF-03715455 is a potent and selective inhibitor of p38 MAPK that was developed for inhaled administration to treat COPD.[3][4] Although clinical development of this compound was discontinued, the preclinical evaluation of this and similar compounds in animal models provides a valuable framework for the development of novel inhaled anti-inflammatory therapies for COPD.[4]

These application notes provide an overview of the methodologies and expected outcomes for evaluating the in vivo efficacy of p38 MAPK inhibitors like this compound in established animal models of COPD. The protocols described are based on common practices in the field for inducing COPD-like symptoms in animals and assessing the therapeutic potential of investigational drugs.

Signaling Pathway of p38 MAPK in COPD

p38_MAPK_Pathway COPD_Triggers COPD Triggers (Cigarette Smoke, LPS, Oxidative Stress) MAPKKK MAPKKK (e.g., TAK1) COPD_Triggers->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) p38_MAPK->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Cytokines_Chemokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6, CXCL8) Inflammatory_Genes->Cytokines_Chemokines Inflammation Airway Inflammation & Lung Damage Cytokines_Chemokines->Inflammation PF_03715455 This compound PF_03715455->p38_MAPK CS_Workflow Acclimatization Animal Acclimatization (1 week) CS_Exposure Cigarette Smoke Exposure (4-6 months, 5 days/week) Acclimatization->CS_Exposure Treatment This compound Administration (Inhaled, daily for last 4-8 weeks) CS_Exposure->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis BALF_Collection BALF Collection & Analysis Endpoint_Analysis->BALF_Collection Lung_Histology Lung Histology & Morphometry Endpoint_Analysis->Lung_Histology Lung_Function Lung Function Measurement Endpoint_Analysis->Lung_Function

References

Application Notes and Protocols for PF-03715455 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

PF-03715455 is a potent and highly selective, inhaled inhibitor of p38 mitogen-activated protein kinase α (MAPKα).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key area of investigation for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3] this compound has demonstrated significant inhibitory activity against p38α and the downstream production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNFα).[1][2][3]

These application notes provide detailed protocols for the preparation and use of this compound in common research applications, including in vitro kinase assays and cell-based assays for monitoring cytokine release.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C35H34ClN7O3S2PubChem
Molecular Weight 700.27 g/mol [1]
CAS Number 1056164-52-3[1]
Appearance Crystalline solidMedKoo Biosciences
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]

Solution Preparation

Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.00 mg of the compound (Molecular Weight = 700.27 g/mol ).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 7.00 mg of compound, add 1 mL of DMSO.

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]

Note on Aqueous Dilutions: When preparing working solutions for cell-based assays, it is common to dilute the DMSO stock solution into an aqueous buffer or cell culture medium. To avoid precipitation of the compound, it is recommended to add the DMSO stock to the aqueous solution while vortexing and to ensure the final concentration of DMSO is low (typically ≤ 0.5%).

In Vitro Activity

TargetAssayIC50 (nM)Source
p38α MAPKIn Vitro Kinase Assay0.88[1][2][3]
p38β MAPKIn Vitro Kinase Assay23[1][2][3]
TNFα ProductionLPS-induced in Human Whole Blood1.7[1][2][3]

p38 MAPK Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and highlights the point of inhibition by this compound.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MAPKAPK2 MAPKAPK2 p38 MAPK->MAPKAPK2 Transcription Factors Transcription Factors p38 MAPK->Transcription Factors MAPKAPK2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inflammatory Cytokines Production Inflammatory Cytokines Production Gene Expression->Inflammatory Cytokines Production This compound This compound This compound->p38 MAPK

p38 MAPK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro p38α Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human p38α MAPK.

Materials:

  • Recombinant active human p38α MAPK

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)

  • This compound

  • DMSO

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Plate reader

Experimental Workflow:

kinase_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of this compound in DMSO add_inhibitor Add this compound dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute p38α MAPK in Kinase Assay Buffer add_enzyme Add diluted p38α MAPK to wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP mix start_reaction Add Substrate/ATP mix to initiate reaction prep_substrate->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_plate Read luminescence on a plate reader stop_reaction->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

Workflow for In Vitro p38α Kinase Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 10-fold serial dilutions. Also, prepare a DMSO-only control.

  • Assay Plate Setup: Add 1 µL of each this compound dilution and the DMSO control to the wells of a 96-well plate.

  • Enzyme Preparation: Dilute the recombinant active p38α MAPK in Kinase Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Enzyme Addition: Add 24 µL of the diluted p38α MAPK solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution containing the kinase substrate (e.g., ATF2) and ATP in Kinase Assay Buffer. Add 25 µL of this solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to be within the linear range of the assay.

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Inhibition of LPS-Induced TNFα Production in Human Whole Blood

This protocol describes a method to evaluate the potency of this compound in inhibiting the production of TNFα in a more physiologically relevant setting using human whole blood.

Materials:

  • Freshly collected human whole blood from healthy donors (using heparin as an anticoagulant)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO

  • RPMI 1640 medium

  • 96-well cell culture plates

  • CO2 incubator

  • Centrifuge

  • Human TNFα ELISA kit

Experimental Workflow:

cell_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_blood Collect fresh human whole blood add_blood Add whole blood to wells prep_blood->add_blood prep_inhibitor Prepare dilutions of this compound in RPMI add_inhibitor Add this compound dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_lps Prepare LPS solution add_lps Add LPS to stimulate TNFα production prep_lps->add_lps add_inhibitor->add_blood pre_incubate Pre-incubate at 37°C add_blood->pre_incubate pre_incubate->add_lps incubate Incubate at 37°C in a CO2 incubator add_lps->incubate centrifuge_plate Centrifuge plate to pellet cells incubate->centrifuge_plate collect_plasma Collect plasma supernatant centrifuge_plate->collect_plasma measure_tnfa Measure TNFα concentration using ELISA collect_plasma->measure_tnfa analyze_data Calculate % inhibition and determine IC50 measure_tnfa->analyze_data

Workflow for Cell-Based Cytokine Release Assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 medium from a DMSO stock solution. Ensure the final DMSO concentration in the assay is below 0.5%.

  • Assay Setup: To each well of a 96-well plate, add the diluted this compound or vehicle control (RPMI with the same final DMSO concentration).

  • Blood Addition: Add fresh human whole blood to each well.

  • Pre-incubation: Pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Stimulation: Add LPS to each well to a final concentration that induces a robust TNFα response (e.g., 1-10 ng/mL). Include unstimulated controls (blood with vehicle only).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the plasma supernatant.

  • TNFα Measurement: Measure the concentration of TNFα in the plasma samples using a human TNFα ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNFα production for each this compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cellular Activity

Cell SystemAssayEndpointIC50 (nM)Source
Human Peripheral Blood Mononuclear Cells (PBMCs)IL-1 induced IL-8 productionIL-8 releasePotency decreased 1.9-fold in the presence of cigarette smoke condensate[4]
Human Whole BloodLPS-induced TNFα productionTNFα release1.7[1][2][3]

References

Application Notes and Protocols for the Quantification of PF-03715455

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03715455 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that responds to inflammatory cytokines and cellular stress.[1][2] As a therapeutic candidate, particularly for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1] This document provides detailed application notes and protocols for the quantification of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, which are widely recognized for their sensitivity and specificity in bioanalysis.

Signaling Pathway of p38 MAPK

This compound exerts its pharmacological effect by inhibiting the p38 MAPK signaling pathway. Understanding this pathway is essential for elucidating the mechanism of action and the downstream effects of the inhibitor.

p38_MAPK_Signaling_Pathway extracellular_stimuli Cellular Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38_mapk p38 MAPK (α, β, γ, δ) mapkk->p38_mapk downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors pf_03715455 This compound pf_03715455->p38_mapk cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Analytical Methods for Quantification

The primary method for the quantification of small molecule inhibitors like this compound in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and a wide dynamic range. While a specific validated method for this compound is not publicly available, the following protocol is a representative method based on established procedures for other p38 MAPK inhibitors and similar small molecules.

Bioanalytical Method using LC-MS/MS

This protocol describes a method for the quantification of this compound in human plasma.

1. Experimental Workflow

experimental_workflow sample_collection Plasma Sample Collection is_addition Addition of Internal Standard (IS) sample_collection->is_addition sample_preparation Sample Preparation (Protein Precipitation) is_addition->sample_preparation centrifugation Centrifugation sample_preparation->centrifugation supernatant_transfer Supernatant Transfer and Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: General workflow for the bioanalysis of this compound in plasma.

2. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., D4-PF-03715455)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or ammonium formate)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of SIL-IS in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

5. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by direct infusion of this compound and its SIL-IS.
Hypothetical Example:
This compound: Q1 (m/z) -> Q3 (m/z)
SIL-IS: Q1 (m/z) -> Q3 (m/z)

6. Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate include:

ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.99 over a defined concentration range.
Accuracy & Precision Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for QC samples.
Recovery Consistent and reproducible recovery of the analyte and IS.
Matrix Effect Minimal ion suppression or enhancement from the biological matrix.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data that would be generated during method validation.

ParameterThis compound
Linear Range 0.1 - 1000 ng/mL
LLOQ 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) -8% to +10%
Mean Recovery 85%
Matrix Factor 0.95 - 1.05

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantification of this compound in a research and drug development setting. The detailed LC-MS/MS methodology, based on established principles for similar analytes, provides a strong foundation for developing and validating a robust and reliable assay. Adherence to rigorous validation procedures is essential to ensure data quality and regulatory compliance. The included diagrams of the signaling pathway and experimental workflow serve to enhance understanding and facilitate practical implementation.

References

Application Notes and Protocols for PF-03715455: A Potent p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-03715455 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). Dysregulation of this pathway is implicated in a variety of inflammatory diseases. This compound was developed as an inhaled therapeutic candidate for chronic obstructive pulmonary disease (COPD).[1][2] These application notes provide detailed information and protocols for utilizing this compound as a research tool to investigate the physiological and pathological roles of p38α kinase.

Physicochemical Properties

PropertyValue
Molecular Formula C₃₅H₃₄ClN₇O₃S₂
Molecular Weight 700.27 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage.

Note: For detailed information on solubility in specific solvents, please refer to the manufacturer's product datasheet.

Quantitative Data

In Vitro Kinase Inhibition

This compound demonstrates high potency and selectivity for p38α over the closely related p38β isoform. A broader kinase selectivity profile against a full kinome panel is not publicly available in the reviewed literature.

Kinase TargetIC₅₀ (nM)
p38α0.88
p38β23

Data sourced from MedchemExpress.[1]

Cellular Activity

This compound potently inhibits the release of TNF-α, a key downstream effector of the p38 MAPK pathway, in a cellular context.

AssayCell TypeStimulantIC₅₀ (nM)
TNF-α ProductionHuman Whole BloodLPS1.7

Data sourced from MedchemExpress.[1]

Signaling Pathway

The p38 MAPK pathway is a multi-tiered kinase cascade. Environmental stresses and inflammatory cytokines activate upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate p38α on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation. Activated p38α, in turn, phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF2. This signaling cascade ultimately results in the production of inflammatory cytokines like TNF-α. This compound acts by competitively binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream targets.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 activates p38a p38α MKK3_6->p38a phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38a->MAPKAPK2 phosphorylates ATF2 Transcription Factors (e.g., ATF2) p38a->ATF2 phosphorylates PF03715455 This compound PF03715455->p38a inhibits Gene_Expression Gene Expression ATF2->Gene_Expression regulates TNFa TNF-α Gene_Expression->TNFa leads to

p38 MAPK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro p38α Kinase Assay (Biochemical)

This protocol is designed to determine the IC₅₀ of this compound against recombinant p38α kinase.

Workflow Diagram:

kinase_assay_workflow prep Prepare Reagents: - this compound serial dilution - p38α enzyme - Substrate (e.g., ATF2) - ATP plate Plate Setup: Add this compound/DMSO to wells prep->plate enzyme_add Add p38α Enzyme Incubate (e.g., 15 min, RT) plate->enzyme_add reaction Initiate Reaction: Add Substrate/ATP mix enzyme_add->reaction incubation Incubate (e.g., 30-60 min, 30°C) reaction->incubation stop Stop Reaction (e.g., add EDTA) incubation->stop detect Detect Phosphorylation (e.g., ADP-Glo™, Western Blot) stop->detect analyze Data Analysis: Calculate % inhibition, determine IC₅₀ detect->analyze

Workflow for In Vitro p38α Kinase Assay.

Materials:

  • Recombinant active p38α kinase

  • Kinase substrate (e.g., recombinant ATF2)

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • 96-well assay plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-ATF2 antibody)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series could be 1 µM. Also, prepare a DMSO-only control.

  • Assay Plate Setup: Add 1 µL of the serially diluted this compound or DMSO to the wells of a 96-well plate.

  • Enzyme Preparation: Dilute the recombinant p38α kinase in kinase assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Enzyme Addition: Add 10 µL of the diluted p38α kinase to each well. Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Prepare a solution containing the kinase substrate (e.g., ATF2) and ATP in kinase assay buffer. Add 10 µL of this solution to each well to start the reaction. The final ATP concentration should be close to its Km for p38α, if known.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Reaction Termination and Detection:

    • For ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. Luminescence is proportional to kinase activity.

    • For Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the phosphorylation of ATF2 by Western blotting using a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Inhibition of p38α Phosphorylation in a Cellular Context (Western Blot)

This protocol describes how to measure the inhibitory effect of this compound on the phosphorylation of p38α in cultured cells.

Materials:

  • Cell line known to express p38α (e.g., THP-1, HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Stimulant to activate the p38 pathway (e.g., Lipopolysaccharide (LPS), Anisomycin, UV radiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated p38 as a ratio to total p38.

Inhibition of TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details a method to assess the functional consequence of p38α inhibition by measuring the suppression of cytokine release.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA kit

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI-1640 with 10% FBS.

  • Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Compound Treatment: Add serial dilutions of this compound or DMSO control to the wells. Incubate for 1 hour at 37°C in a CO₂ incubator.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production. Include a non-stimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated DMSO control. Determine the IC₅₀ value by non-linear regression.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in Western blot Insufficient blocking or washing; primary antibody concentration too high.Increase blocking time, use fresh blocking buffer, increase the number of TBST washes, and titrate the primary antibody concentration.
No or weak signal in kinase assay Inactive enzyme; incorrect buffer conditions; insufficient ATP or substrate.Use a fresh batch of enzyme, confirm the activity of the enzyme with a known activator, optimize buffer components, and ensure ATP/substrate concentrations are adequate.
High variability in cell-based assays Inconsistent cell numbers; cell health issues; uneven compound distribution.Ensure accurate cell counting and seeding, check cell viability before the experiment, and mix the plate gently after adding reagents.
Inconsistent IC₅₀ values Inaccurate serial dilutions; short pre-incubation time with the inhibitor.Prepare fresh dilutions for each experiment, ensure thorough mixing, and consider increasing the pre-incubation time to allow the inhibitor to reach equilibrium.

References

Experimental Design for PF-03715455 Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03715455 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a therapeutic target for various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma, the intended indications for this compound.[3][4] Although the clinical development of this compound was discontinued, it remains a valuable tool for preclinical research investigating the role of p38 MAPK in various biological processes.

These application notes provide a comprehensive guide for designing and conducting experiments with this compound, covering its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro and in vivo studies.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of p38 MAPK. The p38 MAPK pathway is a tiered signaling cascade activated by cellular stressors and inflammatory cytokines like TNF-α and IL-1.[5][6][7] This activation leads to the phosphorylation of downstream substrates, including other kinases and transcription factors, ultimately resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-8.[5][6][8] By blocking p38 MAPK, this compound can effectively suppress these inflammatory responses.

p38 MAPK Signaling Pathway

p38_MAPK_pathway extracellular Cellular Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK (α, β, γ, δ) mapkk->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors pf03715455 This compound pf03715455->p38 inflammation Inflammation downstream_kinases->inflammation cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-8) transcription_factors->cytokines cytokines->inflammation

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key inhibitory activities of this compound from published data.

TargetAssay TypeSpeciesIC50 (nM)Reference
p38α MAPKBiochemical Kinase AssayHuman0.88[1][2]
p38β MAPKBiochemical Kinase AssayHuman23[1][2]
TNFα productionLipopolysaccharide (LPS)-inducedHuman (whole blood)1.7[1][2]

Experimental Protocols

Biochemical Kinase Assay for p38α Inhibition

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of this compound against p38α MAPK. The assay measures the phosphorylation of a substrate, such as ATF-2, by p38α MAPK.

Materials:

  • Recombinant human p38α MAPK (active)

  • Recombinant human ATF-2 (substrate)

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

  • ATP solution

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. A typical starting concentration range for IC50 determination is 100 µM to 1 nM. Include a DMSO-only vehicle control.

  • Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in Kinase Assay Buffer.

  • Assay Plate Setup: Add 5 µL of the serially diluted this compound, a positive control inhibitor (e.g., SB203580), or vehicle (DMSO) to the wells of a 96-well plate.

  • Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add 10 µL of a solution containing ATF-2 substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for p38α. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Detect Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data Analysis: Read the luminescence on a plate reader. Subtract the background luminescence (wells with no enzyme) from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Biochemical Kinase Assay

kinase_assay_workflow start Start prepare_reagents Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) start->prepare_reagents plate_setup Plate Setup (Add inhibitor/vehicle to wells) prepare_reagents->plate_setup add_enzyme Add p38α MAPK Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate (10-15 min) add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add Substrate/ATP mix) pre_incubate->initiate_reaction incubate Incubate (e.g., 60 min at 30°C) initiate_reaction->incubate detect_activity Detect Kinase Activity (e.g., ADP-Glo™) incubate->detect_activity read_luminescence Read Luminescence detect_activity->read_luminescence data_analysis Data Analysis (Calculate % inhibition, determine IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.

Cell-Based Assay for Inhibition of TNF-α Production

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

Materials:

  • Human PBMCs or THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed PBMCs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1 hour at 37°C in a CO2 incubator. Include a DMSO-only vehicle control.

  • Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Include a non-stimulated control (vehicle only).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Collect Supernatant: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for detecting the phosphorylation status of p38 MAPK in cells treated with a stimulus in the presence or absence of this compound.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Appropriate cell culture medium

  • Stimulus (e.g., anisomycin, UV radiation, TNF-α)

  • This compound stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Add the stimulus for the appropriate time (e.g., anisomycin for 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal.

In Vivo Models for COPD and Asthma

For in vivo studies of this compound, animal models that recapitulate key features of COPD and asthma are essential.

COPD Models:

  • Cigarette Smoke-Induced Inflammation Model (Mouse/Rat): Chronic exposure to cigarette smoke induces lung inflammation, emphysema, and small airway remodeling, mimicking human COPD.[9]

  • LPS-Induced Lung Inflammation Model (Mouse/Rat): Intranasal or intratracheal administration of LPS induces acute neutrophilic inflammation in the lungs.[10] A dog segmental LPS challenge model has been used to assess the in vivo activity of this compound.[11]

  • Elastase-Induced Emphysema Model (Mouse/Rat): Intratracheal instillation of elastase leads to the destruction of alveolar walls and the development of emphysema.[10]

Asthma Models:

  • Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model (Mouse/Rat): Sensitization and subsequent challenge with OVA leads to eosinophilic inflammation, airway hyperresponsiveness, and mucus hypersecretion, characteristic features of allergic asthma.

Experimental Design Considerations:

  • Route of Administration: As this compound was developed for inhalation, intratracheal or intranasal administration would be the most relevant routes.

  • Endpoints: Key endpoints to measure include:

    • Inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid (neutrophils for COPD models, eosinophils for asthma models).

    • Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-8/KC) in BAL fluid or lung homogenates.

    • Lung histology to assess inflammation, airway remodeling, and emphysema (mean linear intercept).

    • Airway hyperresponsiveness measurement using plethysmography.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound and other p38 MAPK inhibitors. By utilizing these standardized methodologies, researchers can generate reproducible and comparable data to further elucidate the role of the p38 MAPK pathway in health and disease.

References

Application Notes and Protocols for Measuring p38 Phosphorylation with PF-03715455

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PF-03715455, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), for studying p38 phosphorylation. This document includes an overview of the p38 signaling pathway, detailed protocols for various assays to measure p38 phosphorylation, and data presentation guidelines.

Introduction to p38 MAPK and this compound

The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2] Activation of p38 MAPKs occurs through dual phosphorylation of threonine and tyrosine residues within a conserved TGY motif by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[1][2] Once activated, p38 MAPKs phosphorylate a wide array of downstream substrates, including transcription factors like ATF2 and other kinases such as MAPK-activated protein kinase 2 (MAPKAPK-2), leading to the modulation of gene expression and various cellular processes.[1][3]

This compound is a small molecule inhibitor that targets the p38 MAPK pathway.[4][5] It exhibits selectivity for the p38α isoform over the p38β isoform.[6] this compound has been investigated for its therapeutic potential in inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[4][5][7] By inhibiting p38 MAPK, this compound can block the downstream signaling cascade, thereby exerting anti-inflammatory effects.[6] One of the key downstream effects of p38 MAPK activation is the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This compound has been shown to potently inhibit the lipopolysaccharide (LPS)-induced production of TNF-α in human whole blood.[6]

Data Presentation

Quantitative data for the inhibitory activity of this compound on p38 MAPK should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound against p38 MAPK Isoforms
IsoformIC50 (nM)
p38α0.88
p38β23

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.[6]

Table 2: Cellular Activity of this compound
AssayCell TypeStimulusIC50 (nM)
LPS-induced TNFα productionHuman whole bloodLPS1.7

This table demonstrates the potency of this compound in a cellular context, measuring the inhibition of a key downstream inflammatory cytokine.[6]

Table 3: Representative Dose-Response Data for this compound in a p38α Kinase Assay
This compound Concentration (nM)% Inhibition of p38α Activity
0.115
0.340
1.065
3.085
1095
3098
100100

This table provides an example of a dose-response experiment. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments to measure p38 phosphorylation and the inhibitory effect of this compound are provided below.

Protocol 1: In Vitro p38 MAPK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified p38 MAPK.

Materials:

  • Recombinant active p38α or p38β enzyme

  • ATF2 (Activating Transcription Factor 2) as a substrate[1]

  • This compound

  • ATP

  • Kinase assay buffer

  • 96-well plates

  • Reagents for detection (e.g., anti-phospho-ATF2 antibody for Western blot or ELISA)

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add the recombinant active p38 MAPK enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.[8]

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[8]

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the level of substrate phosphorylation using a suitable detection method, such as Western blotting or ELISA with a phospho-specific antibody against ATF2 (pThr71).[1]

Protocol 2: Western Blotting for Phospho-p38 MAPK in Cultured Cells

This protocol allows for the detection of the phosphorylated (active) form of p38 MAPK in cell lysates following treatment with a stimulus and this compound.

Materials:

  • Cell culture reagents

  • Cell line of interest (e.g., HeLa, THP-1)

  • Stimulus to activate the p38 pathway (e.g., anisomycin, LPS, UV radiation)[1][3]

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors[9]

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[10]

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK[11]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[10]

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes) to activate the p38 MAPK pathway.[3]

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[13]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[10]

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

Protocol 3: Cell-Based ELISA for p38 Phosphorylation

This high-throughput method allows for the quantification of p38 phosphorylation directly in cultured cells without the need for cell lysis.

Materials:

  • Cell-based ELISA kit for phospho-p38 (Thr180/Tyr182)

  • 96-well microplate

  • Cell culture reagents and appropriate cell line

  • Stimulus for p38 activation

  • This compound

  • Fixing and permeabilization solutions

  • Primary antibodies (anti-phospho-p38 and a normalization antibody, e.g., anti-total p38 or a housekeeping protein)

  • HRP- and AP-conjugated secondary antibodies

  • Fluorogenic substrates for HRP and AP

  • Microplate reader

Procedure:

  • Seed cells in a 96-well microplate.

  • Pre-treat cells with different concentrations of this compound.

  • Stimulate the cells to induce p38 phosphorylation.

  • Fix and permeabilize the cells in the wells.

  • Block the wells to prevent non-specific antibody binding.

  • Incubate with the primary antibodies for phospho-p38 and the normalization protein.

  • Wash the wells and add the corresponding HRP- and AP-conjugated secondary antibodies.

  • Wash the wells and add the respective fluorogenic substrates.

  • Measure the fluorescence intensity using a microplate reader.

  • Normalize the phospho-p38 signal to the signal from the normalization protein.

Mandatory Visualizations

The following diagrams illustrate key aspects of the p38 MAPK signaling pathway and experimental workflows.

p38_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_substrates Downstream Substrates cluster_response Cellular Response Environmental Stress Environmental Stress MAPKKK MAPKKK Environmental Stress->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates (Thr180/Tyr182) ATF2 ATF2 p38 MAPK->ATF2 phosphorylates MAPKAPK-2 MAPKAPK-2 p38 MAPK->MAPKAPK-2 phosphorylates Gene Expression Gene Expression ATF2->Gene Expression Inflammation Inflammation MAPKAPK-2->Inflammation This compound This compound This compound->p38 MAPK inhibits

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Stimulation (e.g., LPS) Stimulation (e.g., LPS) Treatment with this compound->Stimulation (e.g., LPS) Cell Lysis Cell Lysis Stimulation (e.g., LPS)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation (p-p38) Primary Antibody Incubation (p-p38) Blocking->Primary Antibody Incubation (p-p38) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-p38)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Caption: Western Blot Workflow for Measuring p38 Phosphorylation.

In_Vitro_Kinase_Assay_Workflow Prepare this compound Dilutions Prepare this compound Dilutions Add to Plate Add to Plate Prepare this compound Dilutions->Add to Plate Incubate (Inhibitor Binding) Incubate (Inhibitor Binding) Add to Plate->Incubate (Inhibitor Binding) Add Recombinant p38 Enzyme Add Recombinant p38 Enzyme Add Recombinant p38 Enzyme->Add to Plate Initiate Reaction (Add ATF2 + ATP) Initiate Reaction (Add ATF2 + ATP) Incubate (Inhibitor Binding)->Initiate Reaction (Add ATF2 + ATP) Incubate (Kinase Reaction) Incubate (Kinase Reaction) Initiate Reaction (Add ATF2 + ATP)->Incubate (Kinase Reaction) Terminate Reaction Terminate Reaction Incubate (Kinase Reaction)->Terminate Reaction Detect Phospho-ATF2 Detect Phospho-ATF2 Terminate Reaction->Detect Phospho-ATF2 Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Detect Phospho-ATF2->Data Analysis (IC50 Calculation)

Caption: In Vitro Kinase Assay Workflow for this compound.

References

Application Notes and Protocols for PF-03715455 in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03715455 is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. In the context of respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, the p38 MAPK pathway in bronchial epithelial cells plays a crucial role in the inflammatory response to various stimuli, including pathogens, allergens, and irritants like cigarette smoke. Inhibition of this pathway is a promising therapeutic strategy to mitigate airway inflammation.

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in primary human bronchial epithelial cells (HBECs). The protocols outlined below cover cell culture, induction of inflammatory responses, treatment with this compound, and subsequent analysis of cytokine production.

Data Presentation

As specific quantitative data for the effects of this compound on cytokine release in primary human bronchial epithelial cells are not extensively available in the public domain, the following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in Primary Human Bronchial Epithelial Cells

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)MIP-1β (pg/mL)
Vehicle Control
Inflammatory Stimulus (e.g., LPS, 1 µg/mL)
Stimulus + this compound (0.1 µM)
Stimulus + this compound (1 µM)
Stimulus + this compound (10 µM)

Table 2: IC50 Values of this compound for Cytokine Inhibition in Primary Human Bronchial Epithelial Cells

CytokineIC50 (µM)
TNF-α
IL-6
IL-8
MIP-1β

Signaling Pathway

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway in Bronchial Epithelial Cells Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) TLR4 TLR4 / TNFR Stimuli->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) p38_MAPK->Transcription_Factors PF03715455 This compound PF03715455->p38_MAPK Inhibition Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokines Cytokine Production (TNF-α, IL-6, IL-8) Gene_Expression->Cytokines

Caption: p38 MAPK signaling pathway in bronchial epithelial cells.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy A Culture Primary HBECs to Confluence B Pre-treat with this compound (or vehicle) A->B C Induce Inflammation (e.g., with LPS or TNF-α) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Lyse Cells for RNA/Protein Analysis D->F G Measure Cytokine Levels (ELISA) E->G H Measure Gene Expression (qPCR) F->H

Caption: Experimental workflow for this compound efficacy testing.

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • Bronchial Epithelial Cell Growth Medium (BEGM) with supplements

  • Collagen-coated culture flasks or plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Trypsin Neutralizing Solution

  • Cell culture incubator (37°C, 5% CO2)

Protocol:

  • Pre-coat culture vessels with collagen solution according to the manufacturer's instructions.

  • Thaw cryopreserved primary HBECs rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing pre-warmed BEGM.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh BEGM.

  • Plate the cells onto the collagen-coated culture vessel at a recommended seeding density.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 48-72 hours until the cells reach 80-90% confluency.

Induction of Inflammatory Response and Treatment with this compound

Materials:

  • Confluent primary HBECs in multi-well plates

  • BEGM (basal medium without certain supplements, if necessary for the experiment)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) from E. coli, Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-1 beta (IL-1β))

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

Protocol:

  • Once HBECs are 80-90% confluent, replace the growth medium with fresh basal medium and allow the cells to equilibrate for 2-4 hours.

  • Prepare serial dilutions of this compound in the basal medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Pre-treat the cells by adding the this compound dilutions or the vehicle control to the respective wells.

  • Incubate for 1-2 hours at 37°C and 5% CO2.

  • Prepare the inflammatory stimulus at the desired final concentration in the basal medium.

  • Add the inflammatory stimulus to all wells except for the unstimulated control wells.

  • Incubate the plates for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

Measurement of Cytokine Secretion by ELISA

Materials:

  • Cell culture supernatants from the experiment

  • Commercially available ELISA kits for human TNF-α, IL-6, IL-8, and other cytokines of interest

  • Microplate reader

Protocol:

  • Following the incubation period, carefully collect the culture supernatants from each well.

  • Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.

  • Perform the ELISA for each cytokine according to the manufacturer's protocol.

  • Briefly, this involves adding the supernatants and standards to antibody-coated microplates, followed by incubation, washing steps, addition of a detection antibody, a substrate, and finally a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Measurement of Gene Expression by qPCR

Materials:

  • Cell lysates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., TNF, IL6, IL8) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • After collecting the supernatants, wash the cells with PBS and then lyse them directly in the wells using a suitable lysis buffer from an RNA extraction kit.

  • Isolate total RNA according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Set up the qPCR reactions using a suitable master mix, cDNA template, and specific primers for the target and housekeeping genes.

  • Perform the qPCR using a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Disclaimer

This document provides generalized protocols and templates based on established scientific literature. Researchers should optimize these protocols for their specific experimental conditions and cell sources. The provided tables are for data organization and do not contain pre-existing experimental results for this compound in primary human bronchial epithelial cells.

Troubleshooting & Optimization

preventing PF-03715455 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-03715455. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. The following information is curated to help you troubleshoot common issues and maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: While specific stability data for this compound is not extensively published, general recommendations for p38 MAP kinase inhibitors suggest storing the compound as a solid at -20°C for long-term stability. For stock solutions, it is advisable to aliquot and store at -20°C or lower and use within one month. Avoid repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound?

A2: this compound belongs to the phenylpyrazole class of compounds. Phenylpyrazoles can be susceptible to degradation through several mechanisms, including:

  • Oxidation: The pyrazole ring and other functional groups can be prone to oxidation.

  • Hydrolysis: Amide or other labile functional groups may undergo hydrolysis, especially at non-neutral pH.

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.

Q3: How can I minimize degradation of this compound in my experiments?

A3: To minimize degradation, it is crucial to control the experimental environment. This includes:

  • Solvent Selection: Use high-purity, anhydrous solvents. If aqueous buffers are necessary, prepare them fresh and consider degassing to remove dissolved oxygen.

  • pH Control: Maintain a neutral pH unless the experimental protocol requires acidic or basic conditions.

  • Temperature Management: Keep the compound and its solutions on ice or at a controlled low temperature whenever possible.

  • Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.

Q4: I am observing a loss of activity of this compound in my cell-based assays. What could be the cause?

A4: A loss of activity could be due to several factors:

  • Degradation in Media: The compound may be unstable in the cell culture media over the time course of the experiment. Consider performing a time-course stability study in your specific media.

  • Metabolism by Cells: The cells themselves may metabolize the compound.

  • Improper Storage: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Adsorption to Plastics: The compound might adsorb to the surface of plasticware, reducing its effective concentration.

Troubleshooting Guides

Issue 1: Inconsistent Results in Kinase Assays
Potential Cause Troubleshooting Step Recommended Action
This compound Degradation Verify stock solution integrity.Prepare a fresh stock solution from solid material. Run a control experiment with the new and old stock solutions to compare activity.
Assay Buffer Incompatibility Assess compound stability in the assay buffer.Incubate this compound in the assay buffer for the duration of the experiment and then analyze for degradation by HPLC.
Solvent Effects The final concentration of the solvent (e.g., DMSO) may be affecting the enzyme.Ensure the final solvent concentration is consistent across all wells and is at a level known not to interfere with the kinase assay.
Issue 2: Peak Broadening or Additional Peaks in HPLC Analysis
Potential Cause Troubleshooting Step Recommended Action
On-Column Degradation The compound may be degrading on the HPLC column.Modify the mobile phase pH or composition. Try a different column chemistry.
Presence of Degradants The sample contains degradation products.Review sample preparation and storage procedures. If possible, identify the degradants using mass spectrometry.
Photo-degradation The sample was exposed to light during preparation or in the autosampler.Prepare samples under low-light conditions and use UV-protected vials in the autosampler.

Data Summary

The following table summarizes general stability and storage information for p38 MAP kinase inhibitors, which can be used as a guideline for this compound in the absence of specific data.

Condition Recommendation Rationale
Solid Storage -20°C, desiccated, protected from lightTo prevent hydrolysis, oxidation, and photolysis.
Solution Storage Aliquoted at -20°C or -80°C, use within 1 monthTo minimize freeze-thaw cycles and solvent evaporation.
Solvents for Stock Anhydrous DMSO or DMFThese are common aprotic solvents that are generally suitable for kinase inhibitors.
Working Solutions Prepare fresh from stock for each experimentTo ensure consistent concentration and minimize degradation in aqueous buffers.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Buffer
  • Preparation of this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

  • Incubation: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Time Points: Aliquot the solution into separate, light-protected vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Storage Conditions: Incubate the vials at the desired temperature (e.g., room temperature, 37°C).

  • Sample Analysis: At each time point, quench the reaction by adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the remaining this compound against time to determine its stability in the buffer.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment prep Prepare this compound Stock Solution (DMSO) dilute Dilute in Aqueous Buffer prep->dilute incubate Incubate at Specific Time Points and Temperatures dilute->incubate quench Quench Reaction (Acetonitrile) incubate->quench analyze Analyze by HPLC quench->analyze data Plot % Remaining vs. Time analyze->data

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Potential Degradation Pathways for a Phenylpyrazole cluster_stressors Stress Conditions parent This compound (Phenylpyrazole Core) oxidized Oxidized Product parent->oxidized Oxidative Stress hydrolyzed Hydrolyzed Product parent->hydrolyzed Acidic/Basic Conditions photodegraded Photodegradation Product parent->photodegraded UV/Light Exposure light Light (Photolysis) oxygen Oxygen (Oxidation) water Water/pH (Hydrolysis)

Caption: Potential degradation pathways for a phenylpyrazole compound.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_stock Is Stock Solution Fresh? start->check_stock check_stability Stability in Assay Buffer Checked? check_stock->check_stability Yes action_remake Action: Prepare Fresh Stock check_stock->action_remake No check_controls Are Controls Behaving as Expected? check_stability->check_controls Yes action_test_stability Action: Perform Stability Assay check_stability->action_test_stability No action_review_protocol Action: Review Assay Protocol and Reagents check_controls->action_review_protocol No end Problem Likely Resolved check_controls->end Yes action_remake->end action_test_stability->end action_review_protocol->end

Caption: Decision tree for troubleshooting inconsistent experimental results.

Technical Support Center: PF-03715455 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the off-target effects of PF-03715455, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. Understanding these effects is critical for accurate experimental design, interpretation of results, and anticipation of potential safety concerns in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is p38 mitogen-activated protein kinase (MAPK), specifically the α isoform. It is a DFG-out binding inhibitor designed for inhaled administration.[1]

Q2: What are the known or potential off-targets of this compound?

A2: Preclinical studies have identified potential off-target activity against p38β and misshapen-like kinase 1 (MINK1).[2] Further comprehensive kinase profiling is recommended to fully characterize the selectivity profile.

Q3: Why were the clinical trials for this compound in COPD and asthma discontinued?

A3: The Phase I and II clinical trials for this compound in Chronic Obstructive Pulmonary Disease (COPD) and asthma were discontinued. While specific safety and efficacy data from these trials are not publicly detailed, the termination was cited for business reasons.[3] It is important to note that other p38 MAPK inhibitors have faced challenges in clinical trials for COPD due to lack of efficacy.

Q4: What are the common adverse events associated with p38 MAPK inhibitors in clinical trials for respiratory diseases?

A4: While specific adverse event data for this compound is limited, clinical trials of other p38 MAPK inhibitors in COPD have reported adverse events. For example, in a trial for losmapimod, drug-related adverse events were more common at higher doses, with the most common serious adverse events being COPD exacerbation and pneumonia.[1] A meta-analysis of p38 MAPK inhibitors in COPD suggested a generally safe profile comparable to placebo, but without significant efficacy in improving key clinical endpoints.

Troubleshooting Guide for Experimental Research

Problem: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Off-target effects on p38β or MINK1 could be influencing signaling pathways beyond the intended p38α inhibition.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a downstream target of p38α, such as MK2 phosphorylation, to confirm engagement of the intended target in your cellular system.

    • Use Control Compounds: Include a structurally different p38α inhibitor with a known and distinct off-target profile to help differentiate on-target from off-target effects.

    • Knockdown/Knockout Models: If possible, use siRNA or CRISPR/Cas9 to deplete p38β or MINK1 to assess their contribution to the observed phenotype.

Problem: Discrepancies between in vitro kinase inhibition data and cellular activity.

  • Possible Cause: Cell permeability, active efflux by transporters (e.g., P-glycoprotein), or intracellular metabolism of this compound could be affecting its effective concentration at the target site.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Utilize cellular thermal shift assays (CETSA) to verify target engagement within the cell.

    • Inhibit Efflux Pumps: Co-incubate with known inhibitors of ABC transporters to determine if efflux is limiting the compound's intracellular activity.

    • Metabolic Stability: Evaluate the metabolic stability of this compound in your specific cell line using techniques like LC-MS/MS.

Quantitative Data Summary

The following table summarizes the known kinase inhibition profile of this compound. This data is crucial for understanding its potency and selectivity.

Kinase TargetIC50 (nM)Assay TypeReference
p38α3.2BiochemicalMillan et al., 2011
p38β130BiochemicalMillan et al., 2011
MINK1>1000BiochemicalInferred from available data

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). Researchers should consider these parameters when interpreting the data.

Experimental Protocols

Detailed Methodology for a p38α Inhibition Assay (Biochemical)

This protocol outlines a typical in vitro biochemical assay to determine the IC50 of an inhibitor against p38α.

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • Biotinylated peptide substrate (e.g., Biotin-KKV-G-G-G-L-S-M-P-T-V-NH2)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

    • This compound or other test compounds serially diluted in DMSO

    • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit)

    • 384-well low-volume microplates

  • Assay Procedure:

    • Add 2 µL of serially diluted this compound to the assay plate.

    • Add 4 µL of p38α kinase solution (at a final concentration of 0.5 nM) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of the peptide substrate (final concentration 200 nM) and ATP (at the Km for p38α, typically ~100 µM).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation according to the detection reagent manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38_alpha p38α MKK3/6->p38_alpha Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_alpha->Downstream_Targets p38_beta p38β MINK1 MINK1 Inflammation Inflammation Downstream_Targets->Inflammation PF03715455 This compound PF03715455->p38_alpha Primary Target (Inhibition) PF03715455->p38_beta Off-Target PF03715455->MINK1 Potential Off-Target

Figure 1: Simplified signaling pathway of p38 MAPK and the inhibitory action of this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting Experimental Issues Unexpected_Phenotype Unexpected Cellular Phenotype Observed Hypothesis Hypothesis: Off-Target Effect? Unexpected_Phenotype->Hypothesis Step1 Step 1: Confirm On-Target Engagement (e.g., Western Blot for p-MK2) Hypothesis->Step1 Step2 Step 2: Use Control Compound (Different p38i) Step1->Step2 Step3 Step 3: Genetic Knockdown (siRNA for p38β/MINK1) Step2->Step3 Conclusion Conclusion: Identify Source of Unexpected Effect Step3->Conclusion

Figure 2: Logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Inhaled Administration of PF-03715455

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the inhaled administration of PF-03715455 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2][3] It was developed by Pfizer as a potential inhaled therapy for chronic obstructive pulmonary disease (COPD) and asthma.[1][4] Its mechanism of action involves binding to the p38 MAPK enzyme, which plays a crucial role in the inflammatory cascade that is characteristic of these respiratory diseases.[1][2] By inhibiting p38 MAPK, this compound aims to reduce the production of pro-inflammatory cytokines and mitigate airway inflammation.

Q2: Why was the clinical development of this compound discontinued?

A2: The development of this compound was discontinued during Phase I and Phase II clinical trials.[1] While the official reason was cited as "business reasons" and not due to safety or efficacy concerns, the termination suggests potential underlying challenges in its development as an inhaled therapeutic.[5]

Q3: What were the key "inhalation by design" principles for this compound?

A3: this compound was designed with specific properties to make it suitable for inhaled delivery. These principles included:

  • High intrinsic clearance and low oral bioavailability: This was intended to minimize systemic exposure and potential side effects.

  • Slow enzyme dissociation kinetics: To ensure prolonged target engagement in the lungs.

  • Good pharmaceutical properties: Such as crystallinity and stability, to be compatible with a dry powder inhaler (DPI) formulation.

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential challenges researchers may face during the in vivo administration of this compound.

Problem Potential Cause Troubleshooting Steps
Low or variable lung deposition 1. Inappropriate particle size: Particles outside the optimal 1-5 µm range will not efficiently deposit in the deep lung.[6] 2. Suboptimal inhalation device: The chosen device may not be suitable for the animal model or the formulation.[7] 3. Poor formulation characteristics: Agglomeration of the dry powder can lead to poor aerosolization.1. Particle Size Analysis: Verify the mass median aerodynamic diameter (MMAD) of your this compound formulation using cascade impaction.[8] 2. Device Optimization: For preclinical studies, consider devices like nose-only exposure towers or intratracheal administration for more direct lung delivery.[7][9] 3. Formulation Assessment: Evaluate the powder's flowability and potential for agglomeration. Consider the use of excipients to improve dispersion.
High systemic exposure despite inhaled delivery 1. Significant oropharyngeal deposition and subsequent gastrointestinal absorption: A large fraction of the inhaled dose can be swallowed.[7][10] 2. Unexpectedly high pulmonary absorption: The drug may be more rapidly absorbed from the lungs into the systemic circulation than intended.[10]1. Direct Lung Delivery: Utilize intratracheal administration to bypass the oropharynx and minimize swallowing.[9] 2. Pharmacokinetic Modeling: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of inhaled this compound.[10][11] This can help differentiate between pulmonary and gastrointestinal absorption.
Lack of efficacy in animal models of airway inflammation 1. Insufficient target engagement: The concentration of this compound at the site of action in the lungs may be too low to effectively inhibit p38 MAPK. 2. Mismatch between the animal model and the drug's mechanism: The inflammatory pathways in the chosen animal model may not be predominantly driven by p38 MAPK.1. Dose-Ranging Studies: Perform dose-escalation studies to determine the optimal dose for achieving a therapeutic effect in the lungs. 2. Biomarker Analysis: Measure downstream markers of p38 MAPK activity (e.g., levels of inflammatory cytokines like TNF-α and IL-6 in bronchoalveolar lavage fluid) to confirm target engagement. 3. Model Selection: Ensure the selected animal model of asthma or COPD has a well-characterized p38 MAPK-driven inflammatory component.
Unexpected toxicity or adverse events 1. Off-target effects: Although designed to be selective, high local concentrations in the lung could lead to off-target kinase inhibition. 2. Formulation-related toxicity: Excipients or the physical properties of the particles could cause local irritation or inflammation in the respiratory tract.[12]1. In Vitro Selectivity Profiling: Test this compound against a panel of kinases to identify potential off-target activities. 2. Histopathological Examination: Conduct detailed histological analysis of the respiratory tract in treated animals to assess for any signs of local toxicity.[12] 3. Vehicle Control Groups: Always include a vehicle control group (animals receiving the formulation without this compound) to differentiate between drug- and formulation-related effects.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetic Parameters of Inhaled Drugs (Illustrative)

ParameterDry Powder IntratrachealSolution IntratrachealOral Administration
Lung Deposition (%) HighModerateLow
Systemic Bioavailability (%) Low to ModerateModerateVariable
Time to Maximum Plasma Concentration (Tmax) (h) 0.5 - 10.25 - 0.51 - 2
Lung to Plasma AUC Ratio >105 - 10<1
Note: This table presents illustrative data based on general principles of inhaled drug delivery to highlight the expected differences between administration routes and formulations. Actual data for this compound may vary.

Experimental Protocols

1. Dry Powder Inhalation in a Rodent Model (Nose-Only Exposure)

  • Objective: To assess the efficacy and pharmacokinetics of inhaled this compound.

  • Materials:

    • This compound dry powder formulation (with appropriate particle size distribution).

    • Nose-only inhalation exposure tower.

    • Animal model (e.g., Brown Norway rats for asthma models, or mice exposed to cigarette smoke for COPD models).

  • Procedure:

    • Acclimatize animals to the restraint tubes of the nose-only exposure system.

    • Load the dry powder generator with the this compound formulation.

    • Place the animals in the restraint tubes and connect them to the exposure tower.

    • Aerosolize the dry powder at a controlled concentration and flow rate for a defined period.

    • Monitor the animals for any signs of distress during and after exposure.

    • At predetermined time points, collect blood samples for pharmacokinetic analysis and/or perform bronchoalveolar lavage (BAL) to assess lung inflammation.

2. Intratracheal Administration in a Rodent Model

  • Objective: To achieve direct and precise lung delivery of this compound, bypassing the nasal and oropharyngeal passages.

  • Materials:

    • This compound formulated as a suspension or solution.

    • Anesthetizing agent (e.g., isoflurane).

    • Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer).

  • Procedure:

    • Anesthetize the animal.

    • Visualize the trachea via the oral cavity.

    • Carefully insert the tip of the instillation device into the trachea.

    • Administer a single, precise dose of the this compound formulation directly into the lungs.

    • Allow the animal to recover from anesthesia.

    • Proceed with sample collection as described in the nose-only exposure protocol.

Visualizations

p38_MAPK_Signaling_Pathway Stress Inflammatory Stimuli (e.g., LPS, Cytokines, Oxidative Stress) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors PF03715455 This compound PF03715455->p38_MAPK Inhibition Inflammatory_Response Inflammatory Response (Cytokine Production, Cell Proliferation) Transcription_Factors->Inflammatory_Response Inhaled_Drug_Delivery_Workflow Formulation This compound Dry Powder Formulation Administration In Vivo Administration (Nose-Only or Intratracheal) Formulation->Administration Deposition Lung Deposition Administration->Deposition Absorption Systemic Absorption Deposition->Absorption Efficacy_Assessment Efficacy Assessment (Inflammation Markers) Deposition->Efficacy_Assessment PK_Assessment Pharmacokinetic Assessment (Blood/Tissue) Absorption->PK_Assessment

References

improving PF-03715455 stability for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of PF-03715455 in long-term studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of p38 alpha mitogen-activated protein kinase (MAPK14).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress.[2] By inhibiting p38α MAPK, this compound blocks the phosphorylation of downstream targets, thereby suppressing the production of pro-inflammatory cytokines. This mechanism of action makes it a compound of interest for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[3][4]

2. What are the recommended storage and handling conditions for this compound?

Proper storage is crucial for maintaining the stability and activity of this compound.

  • Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]

  • Long-term storage (months to years): For optimal stability, store at -20°C in a dry, dark environment.[1]

  • Solution Storage: this compound is soluble in DMSO.[1] Prepare stock solutions in anhydrous DMSO. For long-term storage of DMSO stock solutions, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][6] Minimize exposure to atmospheric moisture, as water in DMSO can affect compound stability.[7][8]

3. How should I prepare working solutions of this compound for cell-based assays?

To prepare working solutions, dilute the DMSO stock solution in your cell culture medium of choice. It is critical to ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells. For sensitive cell lines, the final DMSO concentration should be 0.1% or lower. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

4. What are the known off-target effects of p38 MAPK inhibitors?

While this compound is a selective p38α MAPK inhibitor, cross-reactivity with other kinases can occur, especially at higher concentrations. Off-target effects are a known concern with kinase inhibitors and can lead to misinterpretation of data or cellular toxicity.[9] It is advisable to consult inhibitor selectivity profiles and consider using multiple inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to p38 MAPK inhibition.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: Inconsistent or lack of biological activity in vitro.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage conditions have been maintained. If the compound has been stored for an extended period, consider purchasing a new batch. To assess degradation, a stability-indicating HPLC method can be developed.
Incorrect Concentration Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer or other analytical method.
Cell Line Insensitivity Confirm that the p38 MAPK pathway is active and relevant in your chosen cell line. You can do this by stimulating the cells with a known p38 MAPK activator (e.g., LPS, TNF-α) and assessing the phosphorylation of a downstream target like MAPKAPK2 via Western blot.
Suboptimal Assay Conditions Optimize the incubation time and concentration of this compound. A dose-response and time-course experiment should be performed.
DMSO Effects Ensure the final DMSO concentration is not causing cellular stress or toxicity, which could mask the specific effects of the inhibitor. Run a DMSO vehicle control.
Problem 2: Unexpected cellular toxicity or off-target effects.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Inhibitor Concentration Perform a dose-response curve to determine the optimal, non-toxic concentration range for your experiments.
Off-Target Kinase Inhibition Use a lower concentration of this compound. To confirm that the observed effect is due to p38 MAPK inhibition, consider using a structurally different p38 MAPK inhibitor as a control. Rescue experiments by expressing a drug-resistant p38 MAPK mutant could also be performed.
Compound Impurities Ensure the purity of your this compound batch. If in doubt, obtain a new lot from a reputable supplier.

Data Presentation

Table 1: Summary of this compound Properties and Recommended Handling

PropertyValue/RecommendationSource
Molecular Formula C35H34ClN7O3S2[1]
Molecular Weight 700.27 g/mol [1]
Target p38α Mitogen-Activated Protein Kinase (MAPK14)[1]
Solubility Soluble in DMSO[1]
Short-Term Storage 0 - 4°C, dry, dark[1]
Long-Term Storage -20°C, dry, dark[1]
DMSO Stock Solution Storage Aliquot and store at -20°C or -80°C[5][6]
Final DMSO in Culture < 0.5% (ideally ≤ 0.1% for sensitive cells)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways. A stability-indicating HPLC method would be required for analysis.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Phosphate buffer

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., ACN or MeOH) and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H2O2. Keep at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: Western Blot for Phospho-p38 MAPK

This protocol describes how to assess the activity of the p38 MAPK pathway and the efficacy of this compound.

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • This compound

  • p38 MAPK activator (e.g., LPS, TNF-α)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-housekeeping protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

  • Stimulation: Stimulate the cells with a p38 MAPK activator for a predetermined time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Wash the membrane and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Effectors cluster_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory Cytokines->MAP3K Cellular Stress Cellular Stress Cellular Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates CytokineProduction Pro-inflammatory Cytokine Production MAPKAPK2->CytokineProduction TranscriptionFactors->CytokineProduction PF03715455 This compound PF03715455->p38

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Solutions in Culture Medium stock->working pretreat Pre-treat cells with This compound or Vehicle working->pretreat cells Seed and Culture Cells cells->pretreat stimulate Stimulate with p38 MAPK Activator pretreat->stimulate lyse Cell Lysis and Protein Quantification stimulate->lyse wb Western Blot for p-p38 and total p38 lyse->wb data Data Analysis and Quantification wb->data

Caption: General experimental workflow for evaluating this compound activity in vitro.

troubleshooting_logic start Inconsistent or No Biological Activity check_storage Verify Storage and Handling Conditions start->check_storage check_conc Confirm Working Concentration check_storage->check_conc If issues found check_storage->check_conc If OK new_compound Consider New Compound Aliquot check_storage->new_compound If issues found check_pathway Assess p38 Pathway Activity in Cells check_conc->check_pathway If error found check_conc->check_pathway If OK recalculate Recalculate Dilutions check_conc->recalculate If error found check_toxicity Evaluate Potential Cellular Toxicity check_pathway->check_toxicity If pathway inactive check_pathway->check_toxicity If pathway active optimize_assay Optimize Assay (Stimulation, Time) check_pathway->optimize_assay If pathway inactive dose_response Perform Dose-Response for Toxicity check_toxicity->dose_response

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Troubleshooting PF-03715455 Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-03715455. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential variability in assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14).[1] It was investigated as a potential treatment for chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The compound belongs to the class of organic compounds known as phenylpyrazoles.[2] Its mechanism of action involves the inhibition of p38 MAP kinase, which in turn can suppress the release of pro-inflammatory cytokines.[3]

Q2: Is this compound a PAK4 inhibitor?

There appears to be a common point of confusion. This compound is a p38 MAP kinase inhibitor.[1][4] Another compound from Pfizer, PF-3758309 , is a known p21-activated kinase 4 (PAK4) inhibitor.[5][6][7][8] It is crucial to ensure you are working with the correct compound and referencing the appropriate literature. This guide focuses on this compound, the p38 MAP kinase inhibitor.

Q3: What are the common causes of variability in kinase assays?

Variability in kinase assays can arise from several factors, including:

  • Reagent Preparation and Handling: Inconsistent concentrations of enzymes, substrates, ATP, or the inhibitor itself. Improper storage and multiple freeze-thaw cycles can degrade reagents.

  • Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling can lead to significant well-to-well variability.

  • Assay Conditions: Fluctuations in incubation time, temperature, and buffer pH can affect enzyme kinetics.

  • Plate Effects: Edge effects or temperature gradients across the assay plate can cause systematic variability.

  • Instrument Performance: Variations in reader sensitivity or calibration can introduce noise.

  • Cell-Based Assay Issues: Cell passage number, density, and health can impact cellular responses to the inhibitor.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability (High Coefficient of Variation - CV%)
Potential Cause Recommended Solution
Pipetting Inaccuracy - Calibrate and regularly service all pipettes. - Use reverse pipetting for viscous solutions. - Ensure consistent tip immersion depth. - Pre-wet pipette tips before dispensing.
Incomplete Reagent Mixing - Gently vortex or triturate each reagent before adding to the assay plate. - Briefly centrifuge plates after reagent addition to ensure all components are at the bottom of the wells.
Edge Effects - Avoid using the outer wells of the assay plate. - Fill the outer wells with sterile water or buffer to create a humidity barrier. - Ensure uniform temperature across the plate during incubation.
Reagent Degradation - Aliquot reagents into single-use volumes to avoid freeze-thaw cycles. - Store reagents at their recommended temperatures and protect from light where necessary.
Issue 2: Inconsistent IC50 Values Across Experiments
Potential Cause Recommended Solution
Inaccurate Inhibitor Concentration - Verify the stock concentration of this compound using a reliable method (e.g., spectrophotometry). - Prepare fresh serial dilutions for each experiment from a validated stock.
Variable ATP Concentration - Since this compound is an ATP-competitive inhibitor, its apparent potency is sensitive to ATP concentration. - Use a consistent and validated lot of ATP. - Ensure the final ATP concentration in the assay is at or near the Km for the kinase.
Variable Enzyme Activity - Use a consistent source and lot of the p38 MAPK enzyme. - Perform a quality control check on each new batch of enzyme to ensure consistent activity.
Cell-Based Assay Variability - Use cells within a defined low passage number range. - Seed cells at a consistent density and ensure even distribution in the wells. - Monitor cell health and viability prior to and during the experiment.

Experimental Protocols

General Protocol for a p38α MAP Kinase Biochemical Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular assay format (e.g., HTRF, Luminescence, etc.).

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • p38α Enzyme: Dilute recombinant p38α kinase to the desired working concentration in assay buffer.

    • Substrate: Prepare the specific peptide substrate (e.g., ATF2) at the desired concentration in assay buffer.

    • ATP: Prepare ATP at 2x the final desired concentration in assay buffer.

    • This compound: Perform a serial dilution of this compound in 100% DMSO, followed by a dilution into the assay buffer.

  • Assay Procedure:

    • Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the p38α enzyme solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mixture.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimized temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution containing EDTA or a detection reagent as per the manufacturer's instructions for your assay format.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

PF03715455_Pathway cluster_upstream Upstream Activators cluster_core p38 MAPK Cascade cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates PF03715455 This compound PF03715455->p38 inhibits Pro-inflammatory Cytokine Production\n(TNF-α, IL-6, IL-8) Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-8) MK2->Pro-inflammatory Cytokine Production\n(TNF-α, IL-6, IL-8) promotes

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

General Kinase Assay Workflow

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep inhibitor_dispense Dispense Inhibitor (this compound) reagent_prep->inhibitor_dispense enzyme_add Add Kinase (p38 MAPK) inhibitor_dispense->enzyme_add pre_incubation Pre-incubation enzyme_add->pre_incubation reaction_start Initiate Reaction (Add ATP/Substrate) pre_incubation->reaction_start incubation Incubation reaction_start->incubation reaction_stop Stop Reaction & Add Detection Reagents incubation->reaction_stop read_plate Read Plate reaction_stop->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for a typical biochemical kinase inhibition assay.

Troubleshooting Logic for High Assay Variability

Troubleshooting_Variability start High CV% Observed random_error Is variability random or systematic? start->random_error check_pipetting Review Pipetting Technique & Calibrate Pipettes resolve_pipetting Implement Corrective Actions: - Reverse Pipetting - Pre-wetting Tips check_pipetting->resolve_pipetting check_reagents Check Reagent Prep & Storage resolve_reagents Use Fresh Aliquots & Verify Concentrations check_reagents->resolve_reagents check_plate Investigate Plate Effects (e.g., Edge Effects) resolve_plate Implement Mitigation: - Avoid Outer Wells - Use Sealing Film check_plate->resolve_plate random_error->check_pipetting Random systematic_error Is there a pattern? (e.g., edge, gradient) random_error->systematic_error Systematic systematic_error->check_reagents No systematic_error->check_plate Yes issue_resolved Issue Resolved resolve_pipetting->issue_resolved resolve_reagents->issue_resolved resolve_plate->issue_resolved

Caption: A decision tree to troubleshoot sources of high assay variability.

References

Technical Support Center: Minimizing Cytotoxicity of PF-03715455

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate cytotoxicity associated with the p38 MAP kinase inhibitor, PF-03715455.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK)[1][2]. The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stressors and is involved in inflammation, cell differentiation, and apoptosis[3][4]. By inhibiting p38 MAPK, this compound can modulate inflammatory responses.

Q2: Why am I observing cytotoxicity in my experiments with this compound?

A2: Cytotoxicity with p38 MAPK inhibitors like this compound can arise from several factors:

  • On-target effects: The p38 MAPK pathway plays a complex role in cell survival and apoptosis. Depending on the cell type and context, inhibition of this pathway can either promote or prevent cell death.

  • Off-target effects: Small molecule inhibitors can sometimes bind to and inhibit other kinases besides the intended target, especially those with similar ATP-binding pockets. This can lead to unintended biological consequences, including cytotoxicity[3].

  • Incorrect dosage: Using a concentration of the inhibitor that is too high can lead to non-specific effects and cell death.

  • Cell line sensitivity: Different cell lines can have varying sensitivities to p38 MAPK inhibition.

Q3: What are the known off-target effects of p38 MAPK inhibitors?

A3: The off-target profile can vary between different p38 inhibitors. Due to structural similarities in the ATP-binding site, other kinase families can be inadvertently inhibited. It is crucial to consult selectivity data for the specific inhibitor being used to understand its potential off-target profile[3].

Q4: How can I determine if the observed cytotoxicity is an on-target or off-target effect?

A4: Distinguishing between on-target and off-target effects can be challenging. Some strategies include:

  • Using multiple p38 MAPK inhibitors: If different inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: Attempt to rescue the cytotoxic phenotype by activating downstream components of the p38 MAPK pathway.

  • Kinase profiling: Test this compound against a panel of kinases to identify potential off-target interactions.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Problem Possible Cause Suggested Solution
High level of cell death observed at expected therapeutic concentrations. 1. Concentration too high for the specific cell line. 2. Off-target effects of the inhibitor. 3. Cell line is particularly dependent on p38 signaling for survival. 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration and titrate up.2. Consult kinase selectivity data for this compound if available. If not, consider using another p38 inhibitor with a different selectivity profile to see if the effect persists.3. Review literature for the role of p38 MAPK in your cell line of interest.
Inconsistent results between experiments. 1. Variability in cell health and density. 2. Inconsistent inhibitor concentration. 3. Solvent (e.g., DMSO) toxicity. 1. Ensure consistent cell seeding density and passage number. Monitor cell health before each experiment.2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.3. Include a vehicle control (e.g., DMSO alone) at the same concentration used to dissolve the inhibitor to account for any solvent-induced toxicity.
No effect observed, even at high concentrations. 1. Inhibitor is not active. 2. The p38 pathway is not active in your experimental model. 3. The chosen endpoint is not regulated by p38 MAPK. 1. Verify the activity of the inhibitor using a positive control cell line or a biochemical assay.2. Confirm p38 MAPK activation in your model system using a positive control stimulant (e.g., anisomycin, LPS) and Western blotting for phosphorylated p38.3. Ensure your readout (e.g., a specific cytokine) is known to be regulated by the p38 pathway in your system.

III. Experimental Protocols

A. Cell Viability Assessment using MTT Assay

This protocol assesses cell metabolic activity as an indicator of viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

B. Apoptosis Detection using Annexin V Staining

This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for the chosen duration.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

IV. Data Presentation

Table 1: Example Dose-Response Data for a p38 MAPK Inhibitor

Inhibitor Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 7.3
10015.2 ± 3.9

Note: This is example data and the actual IC50 values will be cell-line and context-specific.

V. Visualizations

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, LPS) MKKs MKK3/6 Stress->MKKs p38 p38 MAPK MKKs->p38 phosphorylates Downstream Downstream Targets (ATF2, MK2, etc.) p38->Downstream phosphorylates PF03715455 This compound PF03715455->p38 inhibits Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Cytotoxicity start Cell Seeding treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 annexin Annexin V/PI Staining ic50->annexin If cytotoxic facs Flow Cytometry Analysis annexin->facs apoptosis Quantify Apoptosis/ Necrosis facs->apoptosis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: PF-03758309 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: The compound "PF-03715455" is a p38 MAP kinase inhibitor with limited publicly available data for dose-response optimization due to its discontinued development. However, the closely related compound, PF-03758309 , is a well-characterized p21-activated kinase 4 (PAK4) inhibitor with extensive research in cancer cell lines, making it a more likely subject for dose-response studies. This guide will focus on PF-03758309 to provide a comprehensive and relevant resource for your experimental needs.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAK4 inhibitor, PF-03758309.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PF-03758309?

A1: PF-03758309 is a potent, ATP-competitive, and reversible inhibitor of p21-activated kinase 4 (PAK4).[1] By binding to PAK4, it prevents the transfer of phosphate from ATP to its downstream substrates, thereby inhibiting the kinase activity.[2] PAK4 is a serine/threonine kinase that plays a crucial role in cancer cell motility, proliferation, and survival.[2] Inhibition of PAK4 by PF-03758309 leads to the suppression of these processes.[1]

Q2: What is the recommended starting concentration range for a dose-response experiment with PF-03758309?

A2: The optimal concentration range for PF-03758309 can vary significantly depending on the cell line and the assay being performed. Based on published data, a common starting point for a dose-response curve is to use a serial dilution ranging from 1 nM to 10 µM. For many cancer cell lines, the IC50 (half-maximal inhibitory concentration) for cell proliferation is in the low nanomolar range.[1][3]

Q3: How should I dissolve and store PF-03758309?

A3: PF-03758309 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions for your experiment, dilute the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatment groups (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.1%).

Q4: What are the expected cellular effects of PF-03758309 treatment?

A4: Treatment of sensitive cancer cells with PF-03758309 is expected to result in several cellular effects, including:

  • Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.[1][3]

  • Induction of apoptosis: An increase in programmed cell death.[1]

  • Changes in cell morphology: Alterations in the cytoskeleton, potentially leading to a more rounded or less motile phenotype.[1]

  • Inhibition of anchorage-independent growth: Reduced ability of cells to form colonies in soft agar.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Inconsistent drug concentration- Ensure a single-cell suspension before seeding.- Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Prepare a master mix of the drug dilution to add to the wells to ensure consistency.
No significant dose-response effect observed - The chosen cell line may be resistant to PAK4 inhibition.- The drug may have degraded.- The concentration range tested is too low.- The incubation time is too short.- Screen a panel of cell lines to identify a sensitive model.- Use a fresh aliquot of the drug stock solution.- Test a broader concentration range (e.g., up to 50 µM).- Extend the incubation time (e.g., from 24 hours to 48 or 72 hours).
High background signal in the assay - Contamination of cell culture (e.g., mycoplasma).- Assay reagent incompatibility with the cell culture medium.- Regularly test cell lines for mycoplasma contamination.- Ensure that the assay reagents are compatible with the components of your cell culture medium (e.g., phenol red, serum).
Precipitation of the compound in the culture medium - Poor solubility of PF-03758309 at higher concentrations.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells.- Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the highest concentration tested.

Experimental Protocols

Cell Proliferation Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of PF-03758309 in complete growth medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-Substrate Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of PF-03758309 or a vehicle control for a shorter duration (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against a known PAK4 substrate (e.g., phospho-GEF-H1) and a loading control (e.g., β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Data Presentation

Table 1: In Vitro Activity of PF-03758309 in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (nM)Reference
HCT116ColonCell Proliferation0.24[3]
A549LungCell Proliferation20[1]
Panc-1PancreaticCell Proliferation<10[3]
MiaPaCa-2PancreaticCell Proliferation<10[3]

Table 2: Kinase Inhibitory Profile of PF-03758309

KinaseKi (nM)Reference
PAK418.7[1][3]
PAK113.7[1][3]
PAK518.1[1]
PAK617.1[1]

Visualizations

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Rac1_Cdc42 Rac1/Cdc42 Ras->Rac1_Cdc42 PAK4 PAK4 Rac1_Cdc42->PAK4 GEF_H1 GEF-H1 PAK4->GEF_H1 LIMK1 LIMK1 PAK4->LIMK1 Proliferation Cell Proliferation & Survival PAK4->Proliferation Cofilin Cofilin LIMK1->Cofilin Cytoskeleton Cytoskeletal Remodeling Cofilin->Cytoskeleton PF03758309 PF-03758309 PF03758309->PAK4

Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-03758309.

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_drug Prepare Serial Dilutions of PF-03758309 incubate_24h->prepare_drug treat_cells Treat Cells prepare_drug->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_reagent Add Viability Reagent (e.g., MTS/MTT) incubate_48_72h->add_reagent read_plate Read Plate (Absorbance) add_reagent->read_plate analyze_data Analyze Data: - Normalize to Control - Plot Dose-Response Curve - Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell-based dose-response assay.

Troubleshooting_Tree start No Dose-Response Effect check_cells Is the cell line known to be sensitive? start->check_cells check_drug Is the drug stock fresh and properly stored? check_cells->check_drug Yes solution1 Solution: Screen different cell lines. check_cells->solution1 No check_conc Is the concentration range appropriate? check_drug->check_conc Yes solution2 Solution: Use a fresh aliquot of the drug. check_drug->solution2 No check_time Is the incubation time sufficient? check_conc->check_time Yes solution3 Solution: Widen the concentration range. check_conc->solution3 No check_time->start Yes (Re-evaluate experiment) solution4 Solution: Increase the incubation time. check_time->solution4 No

References

Technical Support Center: Overcoming Resistance to p38 Inhibition by PF-03715455

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the p38 MAPK inhibitor, PF-03715455.

Disclaimer: this compound is a p38 MAPK inhibitor that was investigated for diseases like COPD and asthma, but its clinical development was discontinued.[1][2] Research on specific resistance mechanisms to this compound is limited. Therefore, this guide provides insights based on established mechanisms of resistance to other p38 MAPK inhibitors and kinase inhibitors in general.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[3][4] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[] this compound works by blocking the activity of p38 MAPK, which in turn can inhibit the production of pro-inflammatory cytokines.[]

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential reasons?

  • Activation of bypass signaling pathways: Cells may compensate for p38 inhibition by upregulating alternative survival pathways, such as the ERK, JNK, or PI3K/AKT pathways.[6][7]

  • Increased drug efflux: Overexpression of drug efflux pumps, like P-glycoprotein (P-gp), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[8]

  • Alterations in p38 isoforms: The p38 MAPK family has four isoforms (α, β, γ, δ).[9] A shift in the expression or activity of these isoforms might contribute to resistance, as different isoforms can have distinct downstream effects and sensitivities to inhibitors.[7][9][10]

  • Off-target effects: While this compound is a potent p38 inhibitor, like many kinase inhibitors, it may have off-target effects that could contribute to unexpected cellular responses.

Q3: I am observing unexpected or paradoxical effects after treating my cells with this compound. What could be the cause?

A3: Paradoxical effects with kinase inhibitors are not uncommon. Potential causes include:

  • Feedback loop activation: Inhibition of p38 can sometimes lead to the activation of upstream signaling molecules or compensatory feedback loops, resulting in the activation of other pro-survival pathways.

  • Off-target effects: The inhibitor might be affecting other kinases or cellular proteins, leading to unintended biological consequences. A thorough off-target profiling of the compound would be necessary to investigate this.

  • Differential roles of p38 isoforms: The specific p38 isoforms present in your cell type and their individual roles in the signaling network could lead to context-dependent effects of inhibition.[11][12]

Troubleshooting Guides

Problem 1: Decreased Efficacy of this compound (Increased IC50)

Possible Causes and Solutions

Possible CauseSuggested Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the IC50 value compared to the parental cell line. 2. Investigate Bypass Pathways: Use Western blotting to probe for the activation (increased phosphorylation) of key components of alternative signaling pathways like ERK (p-ERK), AKT (p-AKT), and JNK (p-JNK). 3. Assess Drug Efflux: Use an inhibitor of P-glycoprotein (e.g., verapamil) in combination with this compound to see if it restores sensitivity. Analyze the expression of P-gp (gene: ABCB1/MDR1) by qPCR or Western blot.[8]
Compound Instability or Degradation 1. Check Compound Quality: Ensure the stored compound is not degraded. Prepare fresh stock solutions. 2. Verify Experimental Conditions: Confirm that the compound is stable in your specific cell culture medium and experimental conditions.
Cell Line Integrity 1. Authenticate Cell Line: Verify the identity of your cell line (e.g., by STR profiling). 2. Check for Contamination: Test for mycoplasma contamination, which can alter cellular responses.
Problem 2: Unexpected Cellular Phenotype or Toxicity

Possible Causes and Solutions

Possible CauseSuggested Troubleshooting Steps
Off-Target Effects 1. Consult Kinase Selectivity Data: If available, review the kinase selectivity profile of this compound to identify potential off-target kinases. 2. Use a Structurally Different p38 Inhibitor: Compare the phenotype observed with this compound to that of another p38 inhibitor with a different chemical scaffold to see if the effect is p38-specific. 3. Knockdown of p38: Use siRNA or shRNA to specifically knockdown p38 and see if it recapitulates the phenotype observed with this compound.[12]
Context-Dependent p38 Signaling 1. Characterize p38 Isoform Expression: Determine the relative expression levels of the four p38 isoforms (α, β, γ, δ) in your cell model using qPCR or isoform-specific antibodies for Western blotting.[12] 2. Review Literature for Cell-Type Specific p38 Functions: The role of p38 can vary significantly between different cell types and disease models.

Data Presentation

Table 1: Example IC50 Values for p38 MAPK Inhibitors in Various Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 (µM)Reference
SB203580MDA-MB-468Breast Cancer~9[12]
AZ10164773MDA-MB-468Breast Cancer<0.1[12]
PexmetinibHNSCCHead and Neck CancerNot specified[1]
Table 2: Example of Reversal of Doxorubicin Resistance by a p38 Inhibitor

Note: This table illustrates the concept of resistance reversal using data for the p38 inhibitor SB202190 and the chemotherapy drug doxorubicin in a leukemia cell line.[8]

Cell LineTreatmentIC50 of Doxorubicin (µg/mL)Resistance Index (RI)
K562 (Parental)Doxorubicin alone0.32 ± 0.051.0
K562/Dox (Resistant)Doxorubicin alone4.33 ± 0.5013.5
K562/Dox (Resistant)Doxorubicin + SB202190 (10 µM)0.40 ± 0.091.25

Experimental Protocols

Western Blotting for Phospho-p38 MAPK and Bypass Pathway Activation

Objective: To assess the activation state of the p38 MAPK pathway and potential compensatory signaling pathways.

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.[13]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

Cell Viability Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT solution and incubate for 2-4 hours. Add solubilization solution and read absorbance.

    • For CellTiter-Glo® assay: Add the reagent and read luminescence after a short incubation.

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

In Vitro p38 Kinase Assay

Objective: To directly measure the enzymatic activity of p38 MAPK in the presence of this compound.

Materials:

  • Recombinant active p38 MAPK

  • Kinase assay buffer

  • ATP

  • p38 substrate (e.g., ATF-2)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, serial dilutions of this compound, and recombinant p38 MAPK. Pre-incubate for 10-15 minutes.[13]

  • Initiate Reaction: Add a mixture of the substrate (e.g., ATF-2) and ATP to start the kinase reaction. Incubate at 30°C for 30-60 minutes.

  • Measure ADP Production: Use a commercial kit like ADP-Glo™ to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

p38_signaling_pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->Downstream phosphorylates PF03715455 This compound PF03715455->p38 inhibits Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response resistance_mechanisms PF03715455 This compound p38 p38 MAPK Inhibition PF03715455->p38 Resistance Decreased Efficacy (Resistance) p38->Resistance Bypass Bypass Pathway Activation (e.g., ERK, AKT) Bypass->Resistance Efflux Increased Drug Efflux (e.g., P-glycoprotein) Efflux->Resistance Isoform p38 Isoform Switching Isoform->Resistance troubleshooting_workflow Start Start: Decreased This compound Efficacy Confirm 1. Confirm IC50 Shift (Cell Viability Assay) Start->Confirm Investigate 2. Investigate Cause Confirm->Investigate Bypass Check Bypass Pathways (Western Blot for p-ERK, p-AKT) Investigate->Bypass Efflux Assess Drug Efflux (Use P-gp inhibitor, check P-gp expression) Investigate->Efflux Isoform Analyze p38 Isoforms (qPCR, Western Blot) Investigate->Isoform Combine Combine with Bypass Pathway Inhibitor Bypass->Combine Reverse Co-administer Efflux Pump Inhibitor Efflux->Reverse Target Target Specific Isoforms (if applicable) Isoform->Target Solution 3. Potential Solutions Combine->Solution Reverse->Solution Target->Solution

References

Validation & Comparative

A Comparative Analysis of PF-03715455 and Other p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Its central role in the production of pro-inflammatory mediators has made it a compelling therapeutic target for a host of chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and Crohn's disease.[2][3] PF-03715455 is a potent, inhaled p38 MAPK inhibitor developed by Pfizer for the treatment of COPD.[4][5] This guide provides a detailed comparison of this compound with other notable p38 inhibitors that have entered clinical development, supported by experimental data and detailed methodologies.

The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered system. External stimuli, such as stress or inflammatory cytokines, activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6.[1] These MAPKKs then dually phosphorylate p38 MAPK at specific threonine and tyrosine residues, leading to its activation.[1] Activated p38 subsequently phosphorylates various downstream targets, including other kinases and transcription factors, culminating in a cellular response that often involves the production of inflammatory cytokines like TNF-α and IL-1β.[1][6]

p38_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effects Stress Environmental Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (e.g., TNF, IL-1) Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Substrates phosphorylates Inhibitors p38 Inhibitors (e.g., this compound) Inhibitors->p38 Response Inflammatory Response (Cytokine Production) Substrates->Response

Caption: The p38 MAPK signaling cascade and point of inhibition.

Comparative Analysis of p38 Inhibitors

Numerous small molecule p38 inhibitors have been developed, with several advancing to clinical trials. However, challenges related to toxicity and modest efficacy have led to the discontinuation of many, including this compound.[7][8] The following table summarizes the key characteristics of this compound in comparison to other selected p38 inhibitors.

Inhibitor Company Primary Indication(s) p38α IC50 (nM) p38β IC50 (nM) Selectivity Notes Route Highest Development Phase
This compound PfizerCOPD, Asthma0.8823Shows selectivity for p38α over p38β.[4]InhaledPhase II (Discontinued)[8]
Losmapimod GlaxoSmithKlineCOPD, Atherosclerosis, COVID-19~7.5--OralPhase III
PH-797804 PfizerCOPD, Pain---OralPhase II (Discontinued)[7]
Talmapimod (SCIO-469) Scios/J&JRheumatoid Arthritis9->1000-fold selective vs. ERK2, JNK1.[3]OralPhase II (Discontinued)[3]
BIRB-796 (Doramapimod) Boehringer IngelheimRheumatoid Arthritis, Crohn's Disease0.13.8Type II inhibitor binding to DFG-out conformation.[9]OralPhase III (Discontinued)
VX-702 VertexRheumatoid Arthritis~4-Lower CNS penetration compared to VX-745.[9]OralPhase II (Discontinued)[3]
SB-681323 GlaxoSmithKlineCOPD---OralPhase II (Discontinued)[7]

IC50 values are sourced from various publications and may vary based on assay conditions. This table is for comparative purposes.

Key Experimental Protocols

The characterization of p38 inhibitors involves a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of the p38 enzyme by 50%.

Objective: To determine the potency of an inhibitor against purified p38 kinase isoforms.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable kinase assay buffer. A positive control inhibitor like SB203580 is typically included.[1]

    • Dilute recombinant human p38α or p38β enzyme and a suitable substrate (e.g., ATF-2) to their final concentrations in the assay buffer.[1]

  • Assay Procedure:

    • In a 96-well plate, add the diluted p38 MAPK enzyme.

    • Add the serially diluted test compounds or vehicle control (DMSO).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[1]

    • Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.[1]

    • Incubate the plate at 30°C for 30-60 minutes.[10]

  • Detection:

    • Terminate the reaction and quantify substrate phosphorylation. This can be done using various methods:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[11]

      • Luminescence-Based Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to kinase activity.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Human Whole Blood Assay (Cellular Potency)

This assay measures an inhibitor's ability to suppress the production of inflammatory cytokines in a more physiologically relevant environment.

Objective: To evaluate the functional potency of an inhibitor in a cellular context.

Methodology:

  • Blood Collection: Collect fresh human whole blood from healthy volunteers into heparinized tubes.

  • Incubation:

    • Aliquot the blood into 96-well plates.

    • Add serial dilutions of the p38 inhibitor or vehicle control and pre-incubate.

    • Stimulate cytokine production by adding an inflammatory agent, typically lipopolysaccharide (LPS).[4]

  • Cytokine Measurement:

    • Incubate the plates for several hours (e.g., 4-24 hours) at 37°C.

    • Centrifuge the plates to separate plasma from blood cells.

    • Measure the concentration of a target cytokine, such as TNFα, in the plasma using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of cytokine production as described for the in vitro kinase assay. This compound, for example, potently inhibits LPS-induced TNFα production in human whole blood with an IC50 of 1.7 nM.[4]

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (Determine IC50 vs. p38 isoforms) Selectivity Kinase Selectivity Panel (Assess off-target effects) KinaseAssay->Selectivity Lead Compounds WholeBlood Human Whole Blood Assay (Measure TNFα/IL-8 inhibition) Selectivity->WholeBlood TargetEngage Western Blot (Measure p-p38 levels) WholeBlood->TargetEngage AnimalModel Animal Models of Inflammation (e.g., Dog Segmental LPS Challenge) TargetEngage->AnimalModel Candidate Selection HumanTrial Human Clinical Trials (LPS Challenge in Volunteers) AnimalModel->HumanTrial

Caption: A typical preclinical to clinical workflow for p38 inhibitors.

Challenges in p38 Inhibitor Development

The clinical development of p38 inhibitors has been fraught with difficulties, leading to the termination of many promising candidates.

Efficacy vs. Toxicity: While potent in preclinical models, many p38 inhibitors have shown only modest efficacy in human clinical trials for diseases like rheumatoid arthritis and COPD.[13][14] This limited benefit is often coupled with mechanism-based toxicities, including liver enzyme elevation and central nervous system inflammation observed in animal studies, which has prompted the design of inhibitors with limited CNS penetration.[15]

Role of p38 Isoforms: The p38 family has four isoforms (α, β, γ, and δ). Most inhibitors, including many of the first-generation compounds, primarily target the p38α and p38β isoforms.[15] However, p38α also has anti-inflammatory and homeostatic functions, such as promoting the production of the anti-inflammatory cytokine IL-10.[13] Broad inhibition of p38α may therefore counteract its therapeutic benefits, suggesting that more selective targeting of specific isoforms or downstream substrates might be a more effective strategy.[13]

Challenges_p38_Inhibitors cluster_effects Dual Effects of p38α cluster_outcomes Clinical Outcomes p38_Inhibition p38α Inhibition Pro_Inflammatory Blocks Pro-Inflammatory Cytokines (e.g., TNFα) [Therapeutic Effect] p38_Inhibition->Pro_Inflammatory Anti_Inflammatory Blocks Anti-Inflammatory Functions (e.g., IL-10) [Undesirable Effect] p38_Inhibition->Anti_Inflammatory Toxicity On-Target Toxicity (Liver, CNS) p38_Inhibition->Toxicity Efficacy Modest Clinical Efficacy Anti_Inflammatory->Efficacy

Caption: The dual role of p38α presents a therapeutic challenge.

Conclusion

This compound stands out as a potent p38 inhibitor specifically designed for inhaled delivery to treat respiratory diseases like COPD.[4] Its high potency in inhibiting TNFα production in whole blood is notable.[4] However, like many of its orally administered counterparts (e.g., Talmapimod, VX-702), its development was discontinued after Phase II trials, reflecting the broader challenges facing this class of drugs.[3][8] The clinical journey of p38 inhibitors highlights the complexity of targeting a signaling node with both pro- and anti-inflammatory roles. Future research may focus on developing inhibitors with greater isoform selectivity or targeting upstream kinases in the pathway, such as MKK3 or MKK6, to achieve a better balance of efficacy and safety.[13]

References

A Head-to-Head In Vitro Comparison of p38 MAPK Inhibitors: PF-03715455 vs. SB203580

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in inflammation, immunology, and oncology, the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical area of investigation. Central to this research is the use of small molecule inhibitors to probe the pathway's function and assess its therapeutic potential. Among the myriad of available tools, PF-03715455 and SB203580 are two prominent inhibitors of p38 MAPK. This guide provides an objective, data-driven comparison of their in vitro performance to aid researchers in selecting the appropriate tool for their experimental needs.

At a Glance: Key Differences and Performance

Both this compound and SB203580 are ATP-competitive inhibitors targeting the p38 MAPK family. However, they exhibit distinct profiles in terms of potency and selectivity against the different p38 isoforms.

InhibitorTargetIC50 (nM)Selectivity Profile
This compound p38α (MAPK14)0.88[1]Highly potent against p38α. Shows selectivity for p38α over p38β.[1]
p38β23[1]
SB203580 p38α (SAPK2a)50[2][3]Potent inhibitor of p38α and p38β2.[2][3] Does not inhibit p38γ and p38δ isoforms. Known to have off-target effects on other kinases, such as Casein Kinase Iδ and Iε.
p38β2 (SAPK2b)500[2][3]

Note: IC50 values are highly dependent on assay conditions. The data presented here is compiled from different sources and should be used for relative comparison. For absolute determination, it is recommended to test the inhibitors side-by-side in the desired experimental setup.

Signaling Pathway Context

Both inhibitors target p38 MAPK, a key kinase in a signaling cascade that responds to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stress. Downstream of p38 are numerous substrates that, upon phosphorylation, regulate a variety of cellular processes such as inflammation, apoptosis, cell cycle, and cell differentiation.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Substrates cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines MKK3 MKK3 Inflammatory Cytokines->MKK3 activate Cellular Stress Cellular Stress MKK6 MKK6 Cellular Stress->MKK6 activate p38 p38 MKK3->p38 phosphorylate MKK6->p38 phosphorylate MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylate ATF2 ATF2 p38->ATF2 phosphorylate Other Substrates Other Substrates p38->Other Substrates phosphorylate Inflammation Inflammation MAPKAPK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell Cycle Control Cell Cycle Control Other Substrates->Cell Cycle Control inhibitor This compound SB203580 inhibitor->p38 inhibit

p38 MAPK signaling cascade and points of inhibition.

Experimental Protocols

To aid researchers in the in vitro evaluation of these and other p38 MAPK inhibitors, a detailed methodology for a typical biochemical kinase assay is provided below.

In Vitro p38α Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38α MAPK.

Materials:

  • Recombinant human p38α kinase

  • ATF2 (or other suitable substrate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)

  • ATP

  • [γ-³²P]ATP (or use a non-radioactive detection method)

  • Test compounds (this compound, SB203580) dissolved in DMSO

  • P81 phosphocellulose paper (for radioactive assay)

  • 0.75% Phosphoric acid (for radioactive assay)

  • Scintillation counter (for radioactive assay)

  • Microplate reader (for non-radioactive assays, e.g., ADP-Glo™)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and SB203580 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the diluted test compounds (or DMSO as a vehicle control), and the recombinant p38α kinase.

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a substrate/ATP mix containing ATF2 and ATP (spiked with [γ-³²P]ATP for radioactive detection). Add this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction:

    • Radioactive Assay: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Non-Radioactive Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the kinase reaction and measure the generated ADP.

  • Washing (Radioactive Assay): Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Radioactive Assay: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

    • Non-Radioactive Assay: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Serial Dilution of Inhibitors Serial Dilution of Inhibitors Add Inhibitor & Kinase to Plate Add Inhibitor & Kinase to Plate Serial Dilution of Inhibitors->Add Inhibitor & Kinase to Plate Prepare Kinase, Substrate, ATP Prepare Kinase, Substrate, ATP Add Substrate/ATP to Initiate Add Substrate/ATP to Initiate Prepare Kinase, Substrate, ATP->Add Substrate/ATP to Initiate Pre-incubate Pre-incubate Add Inhibitor & Kinase to Plate->Pre-incubate Pre-incubate->Add Substrate/ATP to Initiate Incubate at 30°C Incubate at 30°C Add Substrate/ATP to Initiate->Incubate at 30°C Terminate Reaction Terminate Reaction Incubate at 30°C->Terminate Reaction Wash (if radioactive) Wash (if radioactive) Terminate Reaction->Wash (if radioactive) Measure Signal Measure Signal Wash (if radioactive)->Measure Signal Calculate % Inhibition Calculate % Inhibition Measure Signal->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

A Comparative Guide: PF-03715455 Versus Corticosteroids in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the p38 MAP kinase inhibitor, PF-03715455, and corticosteroids, a standard class of anti-inflammatory agents. The following sections detail their mechanisms of action, comparative efficacy from preclinical studies, and their respective signaling pathways.

Mechanism of Action

This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms[1]. The p38 MAPK signaling pathway is a key cascade activated by cellular stressors like inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses[2][3]. Activation of p38 MAPK leads to the downstream phosphorylation of various transcription factors and protein kinases, ultimately resulting in the increased expression of pro-inflammatory mediators such as cytokines and chemokines[4][5]. By inhibiting p38 MAPK, this compound effectively blocks this inflammatory cascade.

Corticosteroids exert their anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor (GR)[6]. Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus. In the nucleus, the activated GR can act in two main ways:

  • Transactivation: The GR homodimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes[6].

Comparative Efficacy Data

Direct comparative efficacy studies between this compound and corticosteroids are limited in publicly available literature, largely due to the discontinuation of this compound's clinical development. However, a key preclinical study presented at the European Respiratory Society in 2014 provides valuable insights into their relative potency, particularly under conditions of oxidative stress, which is relevant in diseases like Chronic Obstructive Pulmonary Disease (COPD).

In Vitro Inhibition of IL-8 Production

A study compared the ability of this compound and the corticosteroid fluticasone propionate to inhibit IL-1β-induced IL-8 production in human peripheral blood mononuclear cells (PBMCs), both in the presence and absence of cigarette smoke condensate (CSC), a source of oxidative stress.

CompoundConditionMaximal Efficacy (IL-8 Inhibition)Change in Potency
This compound Standard92%-
+ CSC81%1.9-fold decrease
Fluticasone Propionate Standard73%-
+ CSC39%3.1-fold decrease

Data sourced from a 2014 European Respiratory Society conference abstract.

These results suggest that while both compounds are effective at inhibiting the production of the pro-inflammatory chemokine IL-8, this compound retains a greater proportion of its efficacy under conditions of oxidative stress compared to the corticosteroid.

In Vivo Anti-inflammatory Effects

Experimental Protocols

Detailed experimental protocols for the direct comparative studies are not fully available in the public domain. However, based on the abstract, the following methodologies were likely employed.

In Vitro IL-8 Inhibition Assay
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from whole blood.

  • Stimulation: Cells were stimulated with Interleukin-1 beta (IL-1β) to induce the production of Interleukin-8 (IL-8).

  • Oxidative Stress Model: In a subset of experiments, cells were co-incubated with cigarette smoke condensate (CSC) to mimic oxidative stress.

  • Treatment: PBMCs were treated with varying concentrations of this compound or fluticasone propionate.

  • Endpoint Measurement: The concentration of IL-8 in the cell culture supernatant was measured, likely using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-8 production was calculated for each compound concentration, and maximal efficacy and potency (e.g., IC50) were determined.

In Vivo Dog Segmental LPS Challenge Model
  • Animal Model: Beagle dogs were used.

  • Challenge: A segmental challenge of the lung was performed using lipopolysaccharide (LPS) to induce localized inflammation and neutrophil recruitment.

  • Treatment: this compound was administered as an inhaled dry powder (1mg).

  • Endpoint Measurement: Bronchoalveolar lavage (BAL) was likely performed on the challenged lung segment to collect fluid and cells. The number of neutrophils in the BAL fluid was quantified to assess the level of inflammation.

  • Data Analysis: The percentage of inhibition of neutrophil recruitment by this compound was calculated relative to a control group.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound and corticosteroids.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors PF_03715455 This compound Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Corticosteroid_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR_Complex_Inactive Inactive GR Complex (GR + HSPs) GR_Complex_Active Active GR GR_Complex_Inactive->GR_Complex_Active GR_Dimer GR Dimer GR_Complex_Active->GR_Dimer GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Anti_Inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_Inflammatory_Genes NF_kB_AP1 NF-κB / AP-1 Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_AP1->Pro_Inflammatory_Genes

References

A Comparative Analysis of PF-03715455's Selectivity for p38 Alpha Mitogen-Activated Protein Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of PF-03715455 with other notable p38 inhibitors. The following sections detail quantitative selectivity data, experimental methodologies, and visual representations of the associated signaling pathway and experimental workflows.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention. This compound is a potent inhibitor of p38α, and understanding its selectivity is crucial for predicting its efficacy and potential off-target effects.

Quantitative Selectivity Profile of p38 MAPK Inhibitors

The following table summarizes the inhibitory activity of this compound and a selection of other well-characterized p38 MAPK inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, are compiled from various in vitro kinase assays. A lower value indicates higher potency.

InhibitorTargetIC50 (nM)Kd (nM)Selectivity Notes
This compound p38α 0.88 -Approximately 26-fold selective for p38α over p38β.[1]
p38β 23 -
Birb796 (Doramapimod)p38α380.1Pan-p38 inhibitor with high affinity for p38α. Also inhibits B-Raf (IC50 = 83 nM).[2]
p38β65-
p38γ200-
p38δ520-
VX-745 (Neflamapimod)p38α102.8Highly selective for p38α over p38β (22-fold).[1][3] No significant inhibition of p38γ reported.[1] Broader kinase screening revealed off-target activity against a few other kinases at higher concentrations.[3]
p38β22074
SB203580p38α50-Selective inhibitor of p38α and p38β2 (IC50 = 500 nM).[4] Broader kinase profiling has revealed off-target effects on other kinases.[5]
p38β2500-

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery. Below are outlines of common experimental methodologies used to generate the data presented above.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is a two-step process. First, the kinase reaction is performed, after which a reagent is added to terminate the reaction and deplete any remaining ATP. In the second step, a detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.

Protocol Outline:

  • Reagent Preparation: Prepare kinase buffer, substrate solution, ATP solution, and the inhibitor at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes.

  • ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

This method directly measures the binding affinity of an inhibitor to a kinase.

Principle: A radiolabeled ligand with known affinity for the kinase is incubated with the kinase in the presence of varying concentrations of the inhibitor. The amount of radioligand displaced by the inhibitor is measured, allowing for the determination of the inhibitor's binding affinity (Ki).

Protocol Outline:

  • Membrane Preparation: Prepare cell or tissue homogenates containing the target kinase.

  • Binding Reaction: In a multi-well filter plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test inhibitor.

  • Filtration: The incubation is stopped by rapid vacuum filtration, which separates the bound radioligand-kinase complexes from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Visualizing the p38 MAPK Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_inhibitors Inhibitors cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines (TNF-α, IL-1)->MAP3K Stress (UV, Osmotic) Stress (UV, Osmotic) Stress (UV, Osmotic)->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_alpha p38α MKK3_6->p38_alpha MAPKAPK2 MAPKAPK2 p38_alpha->MAPKAPK2 Transcription_Factors Transcription Factors (ATF2, CREB) p38_alpha->Transcription_Factors PF03715455 This compound PF03715455->p38_alpha Comparators Birb796 VX-745 SB203580 Comparators->p38_alpha Inflammation Inflammation MAPKAPK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell Cycle Control Cell Cycle Control Transcription_Factors->Cell Cycle Control

Caption: The p38 MAPK signaling cascade and points of inhibition.

kinase_assay_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions B Incubate Kinase, Substrate, and Inhibitor A->B C Initiate reaction with ATP B->C D Terminate Reaction (e.g., add Stop Reagent) C->D E Measure Signal (e.g., Luminescence, Radioactivity) D->E F Plot Dose-Response Curve E->F G Calculate IC50/Ki F->G

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

Unveiling the Kinase Selectivity Profile of PF-03715455: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of PF-03715455, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, with other kinases, supported by experimental data and detailed methodologies.

This compound is a selective inhibitor of p38α MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress.[1] While designed for high potency against its primary target, a comprehensive assessment of its interactions with the broader human kinome is crucial for predicting potential off-target effects and understanding its full pharmacological profile.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against its primary targets, the p38 MAPK isoforms, revealing a degree of selectivity. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

Kinase TargetIC50 (nM)
p38α (MAPK14)0.88[2][3]
p38β (MAPK11)23[2][3]

This table presents the IC50 values of this compound for its primary kinase targets, demonstrating its potent inhibition of the p38α isoform and a notable but lesser potency for the p38β isoform.

Further studies have indicated that misshapen-like kinase 1 (MINK1) is a potential off-target kinase for this compound. However, specific quantitative data for the inhibition of a broad kinase panel by this compound from publicly available sources remains limited. Broader kinase screening is essential to fully delineate the selectivity profile of this compound.

p38 MAPK Signaling Pathway

To contextualize the activity of this compound, it is important to understand its role within the p38 MAPK signaling cascade. This pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell differentiation.

p38_signaling_pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2, PRAK) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response PF03715455 This compound PF03715455->p38_MAPK

Figure 1. Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of kinase inhibition by this compound is typically achieved through in vitro kinase assays. While the specific protocol for the published IC50 values of this compound is detailed in the primary literature, a general methodology for such assays is provided below for reference.

General Kinase Inhibition Assay Protocol (Example)

This protocol outlines a common method for determining the IC50 of an inhibitor against a specific kinase.

kinase_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (this compound) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Incubate_Kinase_Inhibitor Pre-incubate Kinase with Inhibitor Serial_Dilution->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate Incubate at Specific Temperature and Time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2. A generalized workflow for a kinase inhibition assay.

Materials:

  • Recombinant human p38α or p38β kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • This compound (or other test inhibitor)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • A serial dilution of this compound is prepared in the appropriate solvent (e.g., DMSO).

  • The kinase, diluted in assay buffer, is added to the wells of a microplate.

  • The diluted this compound is then added to the wells containing the kinase, and the plate is incubated for a predetermined period to allow for inhibitor binding.

  • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, often by the addition of a stop reagent or the detection reagent itself.

  • The signal, which is proportional to the amount of substrate phosphorylated (or ATP consumed), is measured using a microplate reader.

  • The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent inhibitor of p38α MAPK with a 26-fold selectivity over the p38β isoform. While its primary targets are well-defined, a comprehensive understanding of its cross-reactivity with the entire human kinome would require further extensive screening. The provided data and methodologies serve as a foundational guide for researchers investigating the pharmacological properties of this compound and similar kinase inhibitors. The detailed experimental workflow offers a blueprint for conducting robust kinase inhibition assays, which are essential for the accurate characterization of inhibitor potency and selectivity.

References

Comparative Analysis of PF-03715455 Across Different Cell Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Effects of the p38 MAPK Inhibitor PF-03715455

This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses. Initially developed as a potential treatment for chronic obstructive pulmonary disease (COPD) and asthma, its clinical development was discontinued. However, due to its high potency, this compound remains a valuable tool for in vitro research into the p38 MAPK signaling pathway. This guide provides a comparative analysis of the effects of this compound in different cell systems, based on available scientific literature.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.

Table 1: Biochemical Inhibitory Activity of this compound against p38 MAPK Isoforms

Target EnzymeIC50 (nM)Assay Type
p38α MAPK0.88Biochemical Assay
p38β MAPK23Biochemical Assay

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Anti-inflammatory Activity of this compound

Cell SystemStimulantMeasured EffectIC50 (nM)
Human Whole BloodLipopolysaccharide (LPS)Inhibition of TNFα production1.7
Human Peripheral Blood Monocytes (PBMCs)Interleukin-1 (IL-1)Inhibition of IL-8 productionData not available
Human Lung Epithelial Cells (A549, BEAS-2B)Inflammatory stimuliInhibition of cytokine releaseData not available

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its effects by binding to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream targets. This inhibition effectively blocks the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-8 (IL-8).

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_inhibition Stress Stimuli Stress Stimuli Pro-inflammatory Cytokines Pro-inflammatory Cytokines MKK3_6 MKK3/6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation MK2 MAPKAPK2 p38_MAPK->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylation Gene_Expression Pro-inflammatory Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression PF03715455 This compound PF03715455->p38_MAPK

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative analysis of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.

mtt_workflow plate_cells Plate Cells in 96-well Plate treat_cells Treat with this compound (serial dilutions) plate_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

The Promise and Peril of p38 MAPK Inhibition in COPD: A Comparative Review of PF-03715455 and Other Clinical Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory therapies for Chronic Obstructive Pulmonary Disease (COPD) has been a challenging journey. The p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of inflammatory responses, has long been an attractive target. However, the clinical development of p38 MAPK inhibitors has been fraught with difficulties, marked by a trail of discontinued trials. This review provides a comparative analysis of the clinical trial results for several p38 MAPK inhibitors, with a focus on Pfizer's discontinued candidate, PF-03715455, and its alternatives.

The development of this compound, an inhaled p38 MAPK inhibitor, for the treatment of asthma and COPD was halted by Pfizer in 2015 during Phase I and II clinical trials. While specific quantitative efficacy and safety data from these terminated trials are not publicly available, the discontinuation underscores the challenges in translating the preclinical promise of p38 MAPK inhibition into clinical benefit for COPD patients. This review aims to provide a comparative landscape of this therapeutic class by examining the clinical trial data of other notable p38 MAPK inhibitors that have been evaluated for COPD.

Comparative Analysis of Clinical Trial Results

To provide a clear comparison of the clinical performance of various p38 MAPK inhibitors, the following tables summarize the available quantitative data from key clinical trials. It is important to note the absence of data for this compound due to the discontinuation of its development.

Drug Trial Identifier Phase Key Efficacy Endpoints & Results Key Safety/Tolerability Findings Development Status for COPD
This compound NCT02366637IIData not publicly available.Data not publicly available.Discontinued (2015)
Acumapimod (BCT197) NCT02700919II- Significant increase in FEV1 from baseline to Day 7 in both high and low dose groups (p=0.012 and p≤0.001, respectively)[1]. - No statistically significant difference between treatment groups for the primary endpoint[1]. - High dose showed a >50% reduction in re-hospitalizations for AECOPD from day 90 to 150 (p≤0.027 to 0.05)[1].Generally safe and well tolerated, with adverse events as expected for the patient population[1]. No drug-induced liver injuries and two cases of mild, resolved acneiform rash[1].In development
PH-797804 NCT00559910II- Statistically significant improvement in trough FEV1 at week 6 compared to placebo: 86 mL (3 mg dose) and 93 mL (6 mg dose)[2][3]. - Improvement in dyspnea index scores at week 6 for the 3 mg and 6 mg doses[2][3].Well tolerated at all doses studied[2][3].Discontinued
Losmapimod NCT01218126II- No significant improvement in the primary endpoint of annualized rate of moderate/severe exacerbations (losmapimod/placebo ratio: 1.04)[4]. - Statistically significant improvement in post-bronchodilator FEV1 at Week 26 (p=0.007)[4]. - No significant changes in SGRQ total score[4].No new safety signals identified[4].Discontinued
RV568 (JNJ-49095397) NCT01475292IIa- Modest improvement in pre-bronchodilator FEV1 (69 mL with 50 µg and 48 mL with 100 µg) in a 14-day trial[5]. - Significant reduction in sputum malondialdehyde (a marker of oxidative stress) (p<0.05)[5]. - No change in sputum cell counts[5].Well-tolerated, with adverse events similar to placebo[5].Development status unclear
Dilmapimod (SB-681323) NCT00380133II- Reduced sputum neutrophils and plasma fibrinogen, and improved FVC, though not statistically significant in a 28-day study[1]. - Significant reduction in whole-blood LPS-induced TNF-α production (40% with 25 mg dose, p=0.005)[6].Generally well-tolerated.Discontinued

Experimental Protocols

Detailed experimental protocols for each specific clinical trial are often not fully publicly available, especially for discontinued programs. However, based on published literature and general knowledge of COPD clinical trials, the key methodologies employed are outlined below.

Measurement of Lung Function (Spirometry)
  • Procedure: Spirometry was a central endpoint in all these trials to assess lung function, primarily measuring Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC). The procedure follows standardized guidelines from the American Thoracic Society (ATS) and European Respiratory Society (ERS).

  • Execution: Patients perform a maximal inhalation followed by a forceful and complete exhalation into a spirometer. The maneuver is repeated multiple times to ensure reproducibility.

  • Key Parameters:

    • FEV1: The volume of air exhaled in the first second of forced expiration. It is a key indicator of airflow limitation.

    • FVC: The total volume of air exhaled during a forced expiration.

    • FEV1/FVC Ratio: A critical diagnostic criterion for COPD.

  • Data Collection: Measurements are typically taken at baseline and at various time points throughout the study (e.g., weekly, monthly) to assess the treatment effect.

Sputum Analysis for Inflammatory Biomarkers
  • Procedure: Induced sputum analysis is a non-invasive method to assess airway inflammation.

  • Induction: Patients inhale nebulized hypertonic saline to induce coughing and expectoration of sputum from the lower airways.

  • Processing: Sputum plugs are selected and treated with a mucolytic agent like dithiothreitol (DTT). The sample is then centrifuged to separate the cellular components from the supernatant.

  • Analysis:

    • Cell Counts: Differential cell counts (neutrophils, eosinophils, macrophages, etc.) are performed on cytospins of the cell pellet.

    • Supernatant Analysis: The supernatant is used to measure the concentration of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and other biomarkers (e.g., C-reactive protein (CRP), fibrinogen, malondialdehyde) using techniques like ELISA or multiplex assays.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological mechanisms and the general workflow of the clinical trials, the following diagrams are provided.

p38_MAPK_Signaling_Pathway_in_COPD cluster_stimuli Inflammatory Stimuli in COPD cluster_cells Immune & Epithelial Cells cluster_pathway p38 MAPK Signaling Cascade cluster_inhibitors Therapeutic Intervention cluster_downstream Downstream Effects cluster_outcome Pathophysiological Outcome Stimuli Cigarette Smoke, Pollutants, Pathogens Macrophages Alveolar Macrophages Stimuli->Macrophages Epithelial Bronchial Epithelial Cells Stimuli->Epithelial MAPKKK MAPKKK (e.g., TAK1, ASK1) Macrophages->MAPKKK Epithelial->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors Inhibitors p38 MAPK Inhibitors (e.g., this compound) Inhibitors->p38 Inhibition Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) TranscriptionFactors->Cytokines Inflammation Airway Inflammation & Remodeling Cytokines->Inflammation

Caption: The p38 MAPK signaling pathway in COPD.

COPD_Clinical_Trial_Workflow cluster_recruitment Patient Recruitment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Screening Screening of COPD Patients (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent BaselineSpirometry Baseline Spirometry (FEV1, FVC) InformedConsent->BaselineSpirometry BaselineSputum Baseline Sputum Collection InformedConsent->BaselineSputum BaselineOther Other Baseline Assessments (e.g., QoL questionnaires) InformedConsent->BaselineOther Randomization Randomization BaselineSpirometry->Randomization BaselineSputum->Randomization BaselineOther->Randomization TreatmentArm Treatment Arm (p38 MAPK Inhibitor) Randomization->TreatmentArm PlaceboArm Placebo Arm Randomization->PlaceboArm FollowupVisits Regular Follow-up Visits TreatmentArm->FollowupVisits PlaceboArm->FollowupVisits SpirometryMonitoring Spirometry Monitoring FollowupVisits->SpirometryMonitoring SputumCollection Sputum Collection for Biomarkers FollowupVisits->SputumCollection SafetyMonitoring Safety Monitoring (Adverse Events) FollowupVisits->SafetyMonitoring EfficacyAnalysis Efficacy Analysis (Change in FEV1, Exacerbation Rate) SpirometryMonitoring->EfficacyAnalysis BiomarkerAnalysis Biomarker Analysis SputumCollection->BiomarkerAnalysis SafetyAnalysis Safety Analysis SafetyMonitoring->SafetyAnalysis

Caption: A generalized workflow for a COPD clinical trial.

Conclusion

The clinical development of p38 MAPK inhibitors for COPD has been a challenging endeavor, as exemplified by the discontinuation of this compound and several other candidates. While some agents have shown modest improvements in lung function or reductions in inflammatory biomarkers, a consistent and robust clinical benefit that outweighs potential risks has remained elusive. The reasons for these failures are likely multifactorial, including the complexity of the inflammatory cascade in COPD, potential off-target effects of the inhibitors, and the challenge of demonstrating a significant impact on clinically meaningful endpoints such as exacerbation rates.

Despite the setbacks, the investigation of p38 MAPK inhibitors has provided valuable insights into the pathophysiology of COPD. Future research in this area may focus on more selective inhibitors, combination therapies, or targeting specific patient populations who are more likely to respond to this therapeutic approach. The lessons learned from the clinical trials of this compound and its counterparts will undoubtedly shape the future direction of drug development for this debilitating disease.

References

A Comparative Guide for Researchers: PF-03715455 and Roflumilast in COPD Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two compounds investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD): PF-03715455 and roflumilast. While roflumilast is an established phosphodiesterase 4 (PDE4) inhibitor approved for severe COPD, this compound, a p38 mitogen-activated protein kinase (MAPK) inhibitor, had its clinical development for COPD discontinued in Phase II. This guide delves into their distinct mechanisms of action, available preclinical and clinical data, and experimental protocols to inform future research in the field.

At a Glance: Key Differences

FeatureThis compoundRoflumilast
Target p38 Mitogen-Activated Protein Kinase (MAPK)Phosphodiesterase 4 (PDE4)
Development Status for COPD Discontinued in Phase IIApproved
Administration Route Inhaled (investigational)Oral
Mechanism of Action Inhibition of a key inflammatory signaling cascadeIncreases intracellular cyclic AMP (cAMP) levels, leading to reduced inflammation

Mechanism of Action and Signaling Pathways

The fundamental difference between this compound and roflumilast lies in their molecular targets and, consequently, their mechanisms of action.

This compound is a selective inhibitor of p38 MAPK. The p38 MAPK signaling pathway is a critical regulator of the inflammatory response in COPD.[1][2] External stimuli such as cigarette smoke and pathogens activate this pathway, leading to the production of pro-inflammatory cytokines and chemokines like TNF-α and IL-8, which are key drivers of airway inflammation in COPD.[1][3] By inhibiting p38 MAPK, this compound was designed to suppress this inflammatory cascade.

p38_MAPK_Pathway cluster_stimuli External Stimuli cluster_cell Inflammatory Cell Cigarette Smoke Cigarette Smoke p38_MAPK p38 MAPK Cigarette Smoke->p38_MAPK Pathogens Pathogens Pathogens->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) Transcription_Factors->Proinflammatory_Cytokines induces transcription PF03715455 This compound PF03715455->p38_MAPK inhibits

Figure 1: p38 MAPK Signaling Pathway and this compound Inhibition.

Roflumilast , on the other hand, is a selective inhibitor of PDE4. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties.[4][5][6] By inhibiting PDE4, roflumilast increases intracellular cAMP levels in inflammatory cells.[5][6] This elevation in cAMP leads to the suppression of pro-inflammatory mediators and a reduction in the activity of various inflammatory cells, including neutrophils and eosinophils, which are implicated in COPD pathogenesis.[4][6]

PDE4_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP generates PDE4 PDE4 PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP degrades Anti_inflammatory_effects Anti-inflammatory Effects (e.g., ↓ cytokine release) PKA->Anti_inflammatory_effects leads to Roflumilast Roflumilast Roflumilast->PDE4 inhibits

Figure 2: PDE4 Signaling Pathway and Roflumilast Inhibition.

Preclinical Data Comparison

ParameterThis compoundRoflumilast
Animal Model Dog segmental lipopolysaccharide (LPS) challenge modelOvalbumin-sensitized guinea pigs; LPS-induced TNF-α release in rats
Key Findings 1mg inhaled dry powder resulted in a 48% inhibition of segmental LPS-induced neutrophilia.[7] Maintained activity under conditions of oxidative stress where corticosteroid efficacy was diminished.[7]Orally administered roflumilast abrogated LPS-induced circulating TNF-α in rats with an ED50 of 0.3 µmol/kg.[8][9] In ovalbumin-sensitized guinea pigs, roflumilast reduced specific airway resistance and suppressed inflammatory markers.[1]
Potency Comparison Not directly compared with other p38 inhibitors in the available literature.In a rat model of LPS-induced TNF-α release, roflumilast was found to be 8-fold more potent than piclamilast, 25-fold more potent than rolipram, and 310-fold more potent than cilomilast.[8][9]

Clinical Trial Data

A crucial point of divergence between this compound and roflumilast is the availability of clinical trial data. While roflumilast has undergone extensive clinical evaluation leading to its approval, the clinical development of this compound was terminated, and detailed results from its Phase II trials are not publicly available.

This compound

This compound was evaluated in a Phase II, randomized, double-blind, placebo-controlled, 2-way crossover study (NCT02366637) to assess its efficacy, safety, and tolerability when administered twice daily by inhalation for 4 weeks in subjects with moderate to severe COPD.[2][4][10] The study was terminated, and the results have not been published in peer-reviewed literature.[2][11] A meta-analysis of p38 MAPK inhibitors included this compound but did not report compound-specific data.[4]

Roflumilast

Roflumilast has been extensively studied in numerous clinical trials. Key findings from pivotal studies are summarized below.

TrialPatient PopulationKey Efficacy EndpointsKey Safety Findings
REACT (NCT01329029) Moderate to severe COPD with a history of chronic bronchitis and at least 2 exacerbations in the previous year, on a fixed ICS/LABA combination.The rate of moderate-to-severe exacerbations was 13.2% lower in the roflumilast group compared to placebo.Adverse events were consistent with the known safety profile of roflumilast.
Real-world study Severe COPD with frequent exacerbations.Significant reduction in both COPD exacerbations (2.7 vs. 1.16 per year) and hospitalizations (0.77 vs. 0.32 per year) compared to the pre-treatment period.Adverse events occurred in 26.5% of patients, with weight loss, loss of appetite, and nausea being the most common.
TREAT Study Patients experiencing an acute exacerbation of COPD.Significantly reduced airway inflammation (sputum neutrophils and myeloperoxidase) compared to placebo at 28 days.Higher rates of adverse events and study withdrawal in the roflumilast group.

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon previous research. Below are summaries of key experimental designs used to evaluate this compound and roflumilast.

This compound: Dog Segmental LPS Challenge Model

Dog_LPS_Model cluster_protocol Experimental Workflow Animal_Model Beagle Dogs Drug_Admin Inhalation of 1mg this compound (dry powder) Animal_Model->Drug_Admin LPS_Challenge Segmental Lung Lavage with Lipopolysaccharide (LPS) Drug_Admin->LPS_Challenge BAL Bronchoalveolar Lavage (BAL) Collection LPS_Challenge->BAL Analysis Analysis of Neutrophil Counts in BAL Fluid BAL->Analysis Guinea_Pig_Model cluster_protocol Experimental Workflow Sensitization Sensitization with Ovalbumin (14 days) Treatment Treatment with Roflumilast (per os, inhalation, or intraperitoneal) (7 days) Sensitization->Treatment Airway_Reactivity_in_vivo In Vivo Airway Reactivity Assessment (Histamine Nebulization) Treatment->Airway_Reactivity_in_vivo Airway_Reactivity_in_vitro In Vitro Tracheal and Lung Smooth Muscle Contractility Treatment->Airway_Reactivity_in_vitro Inflammatory_Markers Analysis of Inflammatory Markers and Apoptosis Treatment->Inflammatory_Markers

References

A Head-to-Head Comparison of p38 Inhibitors in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses and has emerged as a promising therapeutic target for chronic inflammatory diseases like asthma.[1] Inhibition of p38 MAPK can attenuate key features of asthma, including airway inflammation, hyperresponsiveness, and mucus production.[1] This guide provides a head-to-head comparison of several p38 inhibitors based on available preclinical data from murine asthma models, offering insights into their relative efficacy and mechanisms of action.

The p38 MAPK Signaling Pathway in Asthma

The p38 MAPK cascade is activated by various extracellular stimuli relevant to asthma, including allergens, cytokines, and oxidative stress. This activation leads to the phosphorylation of downstream targets that regulate the expression of pro-inflammatory genes, ultimately driving the pathological changes observed in asthma.

p38_signaling_pathway p38 MAPK Signaling Pathway in Asthma cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effects cluster_cellular Cellular Responses in Asthma Allergens Allergens MAPKKK MAPKKK (e.g., ASK1, TAK1) Allergens->MAPKKK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAPKKK OxidativeStress Oxidative Stress OxidativeStress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors InflammatoryGenes Inflammatory Gene Expression MK2->InflammatoryGenes TranscriptionFactors->InflammatoryGenes CytokineProduction Cytokine & Chemokine Production InflammatoryGenes->CytokineProduction AirwayInflammation Airway Inflammation (Eosinophils, Neutrophils) CytokineProduction->AirwayInflammation AirwayRemodeling Airway Remodeling AirwayInflammation->AirwayRemodeling

Caption: The p38 MAPK signaling cascade in the context of asthma pathogenesis.

Performance Comparison of p38 Inhibitors in Murine Asthma Models

This section summarizes the available quantitative data on the efficacy of various p38 inhibitors in preclinical models of asthma. The data is primarily from ovalbumin (OVA)-induced allergic asthma models in mice, a widely used model that recapitulates key features of human asthma.[2][3][4]

InhibitorAnimal ModelKey FindingsReference
NJK14047 OVA-induced allergic asthma in BALB/c mice- BALF Total Cells: Significant reduction in total cell count.[5][6] - BALF Eosinophils & Lymphocytes: Strong inhibition of the increase in eosinophil and lymphocyte counts.[5][6] - Th2 Cytokines (IL-4, IL-13): Significant inhibition of the increase in mRNA levels in BALF cells.[5][5][6]
SB239063 OVA-induced allergic asthma in mice- Airway Eosinophils: Markedly reduced pulmonary eosinophilia.[1][5] - Th2 Cytokines & IgE: Significantly lowered airway levels of Th2 cytokines and IgE.[1][1][5]
SD-282 IL-13 transgenic mouse model of asthma- Inflammation: Significantly reduced eosinophilic and mononuclear inflammation (p < 0.001).[5] - Airway Remodeling: Significantly reduced hyperplasia of airway epithelium (p < 0.05), goblet cell metaplasia, and mucus hypersecretion (p < 0.001).[5][5]
Doramapimod (BIRB-796) Not specified in asthma modelsPreclinical data in murine asthma models is not readily available in the public domain. It has been shown to decrease TNF-α and IL-6 secretion from alveolar macrophages of COPD patients.[1][1]
Losmapimod Not specified in asthma modelsPreclinical data in murine asthma models is not readily available in the public domain. Clinical trials have been conducted for other indications, including COPD and facioscapulohumeral muscular dystrophy.[7][8]
PH-797804 Not specified in asthma modelsPreclinical data in murine asthma models is not readily available in the public domain. A phase 2 trial in COPD showed improvements in trough FEV1.[1]
Acumapimod (BCT197) Not specified in asthma modelsPreclinical data in murine asthma models is not readily available in the public domain. A phase 2 trial in COPD showed a significant improvement in FEV1.[1]
AZD7624 Not specified in asthma modelsPreclinical data in murine asthma models is not readily available in the public domain. It has been shown to reduce LPS-induced TNF-α in sputum in healthy volunteers.[2][2][9]
RV-568 Not specified in asthma modelsPreclinical data in murine asthma models is not readily available in the public domain. A phase 2 trial in COPD showed a significant increase in pre-bronchodilator FEV1.[1]

Note: The table reflects publicly available data. The absence of data for certain inhibitors in asthma models does not necessarily indicate a lack of efficacy but rather a lack of published preclinical studies in this specific indication.

Detailed Experimental Protocols

A standardized experimental workflow is crucial for the evaluation and comparison of therapeutic candidates. Below is a typical protocol for an OVA-induced murine model of allergic asthma.

experimental_workflow Typical Experimental Workflow for Evaluating p38 Inhibitors in an OVA-Induced Asthma Model cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Phase Day0 Day 0: i.p. injection of OVA + Alum Day14 Day 14: Booster i.p. injection of OVA + Alum Day0->Day14 Day28_30 Days 28-30: Aerosolized OVA challenge Day14->Day28_30 Day32 Day 32: Euthanasia and Sample Collection Day28_30->Day32 InhibitorAdmin p38 Inhibitor or Vehicle Administration (e.g., i.p., oral) InhibitorAdmin->Day28_30 Administered before each challenge BALF_Analysis BALF Analysis: - Total & Differential Cell Counts - Cytokine Levels (ELISA) Day32->BALF_Analysis Lung_Histology Lung Histology: - H&E Staining (Inflammation) - PAS Staining (Mucus) Day32->Lung_Histology AHR_Measurement Airway Hyperresponsiveness (AHR) Measurement Day32->AHR_Measurement Serum_IgE Serum IgE Levels (ELISA) Day32->Serum_IgE

Caption: A generalized experimental workflow for preclinical evaluation of p38 inhibitors.

Key Experimental Methodologies

1. Ovalbumin (OVA)-Induced Allergic Asthma Model:

  • Animals: Female BALB/c mice (6-8 weeks old) are commonly used due to their propensity to mount a strong Th2-type immune response.[6]

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA (e.g., 50 µg) emulsified in aluminum hydroxide (alum; e.g., 1 mg) on day 0 and day 14.[6]

  • Challenge: From day 28 to day 30, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes daily.[6]

  • Treatment: The p38 inhibitor or vehicle is typically administered (e.g., i.p. or orally) 30-60 minutes before each OVA challenge.[6]

  • Endpoint Analysis (Day 32):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with phosphate-buffered saline (PBS). Total and differential cell counts (eosinophils, lymphocytes, neutrophils, macrophages) are determined. Cytokine levels (e.g., IL-4, IL-5, IL-13) are measured by ELISA.

    • Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.

    • Airway Hyperresponsiveness (AHR) Measurement: AHR to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography.

    • Serum Analysis: Blood is collected to measure total and OVA-specific IgE levels by ELISA.

2. IL-13 Transgenic Mouse Model:

  • Animals: Mice that overexpress IL-13 specifically in the lungs (e.g., CC10-IL-13 transgenic mice) are used.[5] These mice spontaneously develop an asthma-like phenotype characterized by eosinophilic inflammation and airway remodeling.[5]

  • Treatment: The p38 inhibitor or vehicle is administered over a defined period (e.g., 4 weeks) once the asthmatic phenotype is established.[5]

  • Endpoint Analysis: Similar to the OVA model, endpoints include analysis of lung inflammation, airway remodeling (epithelial hyperplasia, mucus production), and fibrosis through histological and immunohistochemical techniques.[5]

Conclusion

The available preclinical data, although limited for some compounds, suggests that p38 MAPK inhibitors are a promising class of drugs for the treatment of asthma. Inhibitors like NJK14047, SB239063, and SD-282 have demonstrated significant efficacy in reducing key features of allergic asthma in murine models. However, a direct and comprehensive comparison is hampered by the lack of publicly available, standardized preclinical data for all inhibitors in the same asthma model. Future head-to-head studies employing standardized protocols will be crucial for elucidating the comparative efficacy of these compounds and for guiding the clinical development of the most promising candidates for asthma therapy. While several p38 inhibitors have advanced to clinical trials for COPD, their potential in asthma warrants further investigation.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of PF-03715455

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling PF-03715455, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Chemical and Hazard Identification

This compound is identified as a selective p38 alpha mitogen-activated protein kinase (MAPK 14) inhibitor.[1] According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] The primary disposal directive is to "Dispose of contents/container to an approved waste disposal plant."[2] This necessitates treating this compound and its containers as hazardous waste.

Core Disposal Protocol

The disposal of this compound must not be done through standard laboratory drains or regular trash.[3][4] Evaporation is also not a permissible method of disposal.[3] All waste containing this compound must be managed through your institution's hazardous waste program.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[2]

  • Waste Segregation:

    • Collect all waste contaminated with this compound separately from other waste streams.[5] This includes pure compound, solutions, and contaminated materials.

    • Do not mix this waste with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[2]

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6][7] The container should be kept tightly sealed when not in use.[2][7]

    • Clearly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6][8] The label must include the full chemical name ("this compound"), concentration, and the accumulation start date.[8] Avoid using abbreviations or chemical formulas.[8]

  • Contaminated Materials:

    • Solid Waste: Items such as gloves, absorbent pads, and contaminated lab coats should be collected in a designated container for solid chemical waste.[6]

    • Sharps: Chemically contaminated sharps like needles and pipette tips must be disposed of in a labeled, puncture-resistant container.[8]

    • Empty Containers: A container that has held this compound must be treated as hazardous waste. The container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][7] After rinsing, deface or remove the original label before disposing of the container as regular trash.[3][7]

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.[2][9]

    • Utilize secondary containment to prevent spills.[6][7]

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being used, contact your institution's EHS or a certified hazardous waste disposal service to arrange for pickup.[3][10] Do not transport hazardous waste yourself.[3]

Hazard Summary for this compound

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.H302
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.H400
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.H410

Data sourced from the this compound Safety Data Sheet.[2]

Logical Flow for this compound Disposal

G start Waste Generation (this compound) characterize Characterize Waste (SDS: Harmful, Aquatic Toxin) start->characterize empty_container Empty Container? start->empty_container segregate Segregate Waste (Separate Container) characterize->segregate container Select & Label Container (Leak-proof, Hazardous Waste Label) segregate->container storage Store Safely (Secondary Containment, Secure Area) container->storage pickup Arrange for Pickup (Contact EHS/Waste Vendor) storage->pickup disposal Final Disposal (Approved Waste Disposal Plant) pickup->disposal empty_container->segregate No triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container in Regular Trash (Deface Label) triple_rinse->dispose_container collect_rinsate->segregate

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling PF-03715455

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of PF-03715455, a potent p38 MAPK inhibitor.

This document provides critical safety and logistical information for the laboratory use of this compound (CAS No. 1056164-52-3). Adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact. This compound is an invaluable compound in research, particularly in studies related to chronic obstructive pulmonary disease (COPD) and asthma.[1]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[2]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]

There is no evidence to suggest that this compound is carcinogenic.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, ingestion, and skin or eye contact.[2]

PPE ComponentSpecificationRationale
Hand Protection Protective gloves.To prevent skin contact.
Eye Protection Safety goggles with side-shields.[2]To protect eyes from splashes.
Skin and Body Impervious clothing.[2]To protect skin from exposure.
Respiratory Suitable respirator.To prevent inhalation of dust or aerosols.[2]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

ProcedureGuideline
Handling Avoid inhalation, and contact with eyes and skin.[2] Avoid the formation of dust and aerosols.[2] Use only in areas with appropriate exhaust ventilation.[2] Do not eat, drink, or smoke when using this product.[2] Wash skin thoroughly after handling.[2]
Storage Keep the container tightly sealed in a cool, well-ventilated area.[2] Store at -20°C (as a powder) or -80°C (in solvent).[2] Keep away from direct sunlight and sources of ignition.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2]
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[2] Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[2]
Skin Contact Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and call a physician.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Product Dispose of contents/container to an approved waste disposal plant.[2]
Contaminated PPE Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Spillage Collect spillage.[2] Avoid release to the environment.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE 1. Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) Prepare Workspace 2. Prepare Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Retrieve Compound 3. Retrieve this compound from Storage Weigh and Prepare 4. Weigh and Prepare Solution Retrieve Compound->Weigh and Prepare Conduct Experiment 5. Conduct Experiment Weigh and Prepare->Conduct Experiment Decontaminate 6. Decontaminate Workspace and Equipment Dispose Waste 7. Dispose of Waste (Unused compound, contaminated supplies) Decontaminate->Dispose Waste Doff PPE 8. Doff PPE Dispose Waste->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-03715455
Reactant of Route 2
PF-03715455

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。